Technical Documentation Center

{3-azabicyclo[3.1.1]heptan-1-yl}methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: {3-azabicyclo[3.1.1]heptan-1-yl}methanol
  • CAS: 1172693-01-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-azabicyclo[3.1.1]heptan-1-ylmethanol: A Novel Scaffold for Drug Discovery

Introduction: The Rise of Saturated Bicyclic Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify molecules with improved pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Saturated Bicyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify molecules with improved pharmacological profiles. One area that has garnered significant attention is the use of saturated bicyclic scaffolds as bioisosteric replacements for aromatic rings. These rigid, three-dimensional structures can offer superior physicochemical properties, such as increased solubility and metabolic stability, while maintaining the necessary vectoral orientation for target engagement. Within this class of compounds, the 3-azabicyclo[3.1.1]heptane core has emerged as a particularly promising motif. This guide provides a comprehensive technical overview of a key derivative, 3-azabicyclo[3.1.1]heptan-1-ylmethanol, focusing on its chemical structure, properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The foundational 3-azabicyclo[3.1.1]heptane ring system is a bridged bicyclic amine, which imparts a rigid conformation. The placement of the nitrogen atom at the 3-position is crucial for its utility as a bioisostere of pyridine and other aromatic heterocycles.[1][2] The introduction of a hydroxymethyl group at the 1-position provides a key functional handle for further chemical modification and potential interaction with biological targets.

Structural Elucidation

The chemical structure of 3-azabicyclo[3.1.1]heptan-1-ylmethanol is characterized by a four-membered cyclobutane ring bridged by a three-atom chain containing a nitrogen atom. The hydroxymethyl group is attached to one of the bridgehead carbons.

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

IUPAC Name: (3-azabicyclo[3.1.1]heptan-1-yl)methanol

Physicochemical Properties (Predicted and Inferred)

Due to the novelty of the specific unsubstituted compound, experimental data is limited. The following properties are predicted based on the core scaffold and related derivatives.

PropertyValueSource
Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Topological Polar Surface Area (TPSA) 32.26 ŲInferred from similar structures
logP (Predicted) ~0.3 - 0.8Inferred from similar structures
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 1
Physical Form Expected to be a solid or oil at room temperatureInferred from similar structures
Solubility Expected to have good aqueous solubility due to the polar amine and alcohol groupsInferred from the properties of the core scaffold

Synthesis and Purification: A Proposed Experimental Protocol

Synthesis of the Core 3-Azabicyclo[3.1.1]heptane Scaffold

A general and scalable approach to the 3-azabicyclo[3.1.1]heptane core has been developed, which involves the reduction of spirocyclic oxetanyl nitriles.[1][2]

Synthesis_of_3-azabicyclo[3.1.1]heptane_core Spiro_Oxetanyl_Nitrile Spirocyclic Oxetanyl Nitrile Reduction Reduction (e.g., LiAlH4) Spiro_Oxetanyl_Nitrile->Reduction Core_Scaffold 3-Azabicyclo[3.1.1]heptane Reduction->Core_Scaffold

Caption: General synthesis of the 3-azabicyclo[3.1.1]heptane core.

Proposed Synthesis of 3-azabicyclo[3.1.1]heptan-1-ylmethanol

Functionalization at the C1 position can be challenging. A potential strategy involves the synthesis of a precursor with a handle at the C1 position that can be converted to the hydroxymethyl group. An alternative, more direct approach could involve a functionalized starting material.

Step-by-Step Protocol:

  • Protection of the Amine: The secondary amine of the 3-azabicyclo[3.1.1]heptane core is first protected, for example, with a Boc group (di-tert-butyl dicarbonate) under standard conditions to prevent side reactions.

  • Functionalization at C1: This is the most challenging step. A potential route could involve lithiation at a position alpha to a directing group, followed by reaction with a suitable electrophile. A more plausible route would be to start from a precursor that already contains a functional group at the desired position, such as a carboxylic acid or an ester. For instance, a 1-carboxy-3-azabicyclo[3.1.1]heptane derivative could be synthesized.

  • Reduction of the Carboxylic Acid/Ester: The C1-carboxylic acid or ester is then reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as THF.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, 3-azabicyclo[3.1.1]heptan-1-ylmethanol.

  • Purification: The final compound would be purified by column chromatography on silica gel or by crystallization of a salt form (e.g., hydrochloride).

Structural Characterization

The identity and purity of synthesized 3-azabicyclo[3.1.1]heptan-1-ylmethanol would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure. Key signals would include:

    • A multiplet for the CH2OH group.

    • Distinct signals for the bridgehead protons.

    • A series of multiplets for the methylene protons of the cyclobutane and piperidine-like rings.

    • A broad singlet for the NH proton (exchangeable with D2O).

    • A triplet for the OH proton (exchangeable with D2O).

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the different carbon environments (bridgehead, methylene, and the hydroxymethyl carbon). The hydroxymethyl carbon (CH2OH) would appear in the range of 60-70 ppm.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the O-H and N-H stretching vibrations (broad, in the region of 3200-3600 cm⁻¹) and C-N and C-O stretching vibrations.

Applications in Medicinal Chemistry and Drug Development

The 3-azabicyclo[3.1.1]heptane scaffold is a valuable building block in medicinal chemistry due to its properties as a bioisostere.[1][2]

Bioisosteric Replacement of Aromatic Rings

The rigid, three-dimensional structure of the 3-azabicyclo[3.1.1]heptane core can mimic the spatial arrangement of substituents on a meta-substituted benzene or pyridine ring.[3] This "escape from flatland" approach can lead to compounds with improved physicochemical properties, such as:

  • Increased Solubility: The introduction of a polar amine group can enhance aqueous solubility.[4]

  • Improved Metabolic Stability: Saturated scaffolds are often less susceptible to oxidative metabolism compared to aromatic rings.

  • Novel Intellectual Property: Replacing a known aromatic core with this scaffold can lead to new chemical entities with distinct patentability.

A notable example is the incorporation of the 3-azabicyclo[3.1.1]heptane core into an analog of the antihistamine drug Rupatadine, where it replaced the pyridine ring, leading to a significant improvement in physicochemical properties.[1][2]

Bioisosteric_Replacement Pyridine_Ring Pyridine Ring in Drug Candidate Replacement Bioisosteric Replacement Pyridine_Ring->Replacement Azabicyclo_Scaffold 3-Azabicyclo[3.1.1]heptane Scaffold Replacement->Azabicyclo_Scaffold Improved_Properties Improved Physicochemical Properties (Solubility, Metabolic Stability) Azabicyclo_Scaffold->Improved_Properties

Caption: Bioisosteric replacement of a pyridine ring with the 3-azabicyclo[3.1.1]heptane scaffold.

Introduction of a Key Interaction Moiety

The 1-hydroxymethyl group of 3-azabicyclo[3.1.1]heptan-1-ylmethanol serves as a crucial functional handle. It can act as a hydrogen bond donor and acceptor, potentially forming key interactions with the active site of a biological target. Furthermore, it provides a reactive site for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Safety and Handling

As with any novel chemical compound, 3-azabicyclo[3.1.1]heptan-1-ylmethanol should be handled with care in a well-ventilated laboratory fume hood. The following general safety precautions for handling azabicyclic compounds should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Inhalation: Avoid inhaling dust or vapors.[5]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Given the presence of the amine functionality, the compound may be a skin and eye irritant. For substituted derivatives, specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

Conclusion

3-azabicyclo[3.1.1]heptan-1-ylmethanol represents a valuable, yet underexplored, building block for medicinal chemistry. Its rigid, three-dimensional structure, combined with the strategic placement of a nitrogen atom and a functionalizable hydroxymethyl group, makes it an attractive scaffold for the design of novel therapeutics. By serving as a saturated bioisostere for aromatic rings, it offers a pathway to compounds with potentially superior drug-like properties. The synthetic strategies and characterization methods outlined in this guide provide a framework for researchers to access and utilize this promising molecule in their drug discovery programs.

References

  • Portiankin, A., Shyshlyk, O., & Grygorenko, O. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ResearchGate. Retrieved from [Link]

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 27(13), 3291–3295. Retrieved from [Link]

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. Retrieved from [Link]

  • (n.d.). Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. Thieme. Retrieved from [Link]

  • Morvan, J., Renders, E., Buijnsters, P., & Ryabchuk, P. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. Retrieved from [Link]

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. Retrieved from [Link]

  • Searles, S., & Wann, R. E. (1965). Synthesis of 3-oxabicyclo[7][8][8]heptanes by rearrangement of 3-oxaspiro[7][7]heptanes. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition in English, 62(39), e202304246. Retrieved from [Link]

  • (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety - University of California, Berkeley. Retrieved from [Link]

  • (2026). IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari Pyridinyl- and pyridazinyl-3,6-diazabicyc. Uniss. Retrieved from [Link]

Sources

Exploratory

Physicochemical Advantages of Bridged Bicyclic Amines in Drug Discovery

Executive Summary The "Escape from Flatland" initiative, pioneered by Lovering et al., fundamentally shifted medicinal chemistry from planar, aromatic-heavy scaffolds toward three-dimensional (3D) architectures.[1] Bridg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" initiative, pioneered by Lovering et al., fundamentally shifted medicinal chemistry from planar, aromatic-heavy scaffolds toward three-dimensional (3D) architectures.[1] Bridged bicyclic amines (BBAs)—such as azabicyclo[x.y.z]alkanes, quinuclidines, and tropanes—represent the apex of this shift. Unlike their monocyclic counterparts (piperidines, morpholines), BBAs offer inherent conformational restriction, unique exit vectors, and tunable physicochemical profiles.

This guide details the specific physicochemical advantages of BBAs, focusing on pKa modulation , metabolic stability , and lipophilic efficiency (LLE) . It provides actionable protocols for evaluating these scaffolds and integrating them into lead optimization workflows.

Part 1: The Structural Paradigm – Beyond Fsp3

While the fraction of sp3 carbons (


) is a useful metric, it is a lagging indicator. The true advantage of bridged bicyclic amines lies in their vectorial rigidity .
Conformational Restriction and Entropy

Binding affinity (


) is a function of enthalpy (

) and entropy (

).

Flexible monocycles like piperidine exist in a dynamic equilibrium of chair/boat conformers. Upon protein binding, these must "freeze" into a bioactive conformation, incurring a significant entropic penalty (


).

The BBA Advantage: Bridged systems are pre-organized. A scaffold like 7-azabicyclo[2.2.1]heptane is rigidly locked. If this matches the bioactive conformation, the entropic penalty is minimized, potentially improving potency by 1–2 orders of magnitude without adding molecular weight.

Vector Analysis (Graphviz Visualization)

The following diagram illustrates the decision logic for transitioning from planar to bridged systems based on vector requirements.

VectorLogic Start Lead Optimization (Poor Solubility/Selectivity) CheckVector Analyze Exit Vectors (Substituent Angles) Start->CheckVector Decision1 Need 180° (Linear)? CheckVector->Decision1 Planar Planar/Monocyclic (Piperidine/Phenyl) Bridged Bridged Bicyclic (BBA) Decision1->Planar No (Flexible) Decision2 Need Non-Linear/Kinked? Decision1->Decision2 No Outcome1 Bicyclo[1.1.1]pentane (Phenyl Isostere) Decision1->Outcome1 Yes (Rigid Linear) Outcome2 3-Azabicyclo[3.1.0]hexane (Morpholine Isostere) Decision2->Outcome2 V-Shape Vector Outcome3 Quinuclidine (Tertiary Amine Isostere) Decision2->Outcome3 3D-Cluster Vector

Figure 1: Decision logic for bioisosteric replacement using vector analysis. Bridged systems offer defined geometries that flexible rings cannot maintain.

Part 2: Physicochemical Modulation

The primary utility of BBAs is the ability to tune physicochemical properties independent of molecular weight.

pKa Modulation and Permeability

The basicity of the amine nitrogen is critical for CNS penetration and hERG avoidance.

  • Standard Piperidine: pKa ~11.0 (Highly basic, fully protonated at pH 7.4).

  • Bridged Systems: The pKa is modulated by hybridization strain . In strained bicyclic systems, the nitrogen lone pair often adopts more s-character, or the cage structure hinders solvation of the protonated ammonium species, altering the pKa.

Comparative Data: Tuning Basicity

ScaffoldStructure TypeApprox. pKaKey Advantage
Piperidine Monocycle11.2Baseline. High basicity often leads to phospholipidosis.
Morpholine Monocycle (O-sub)8.3Lower pKa, but high polar surface area (PSA).
Quinuclidine Bridged [2.2.2]11.0High basicity retained; good for GPCR salt bridges.
2-Azabicyclo[2.1.1]hexane Bridged [2.1.1]8.5 - 9.5 Sweet Spot. Strain lowers pKa into the permeable range.
Bicyclo[1.1.1]pentan-1-amine Bridged [1.1.1]~8.0Excellent bioisostere for anilines/tert-butyl amines.
Lipophilicity and Solubility (LLE)

Bridged amines often reduce Lipophilicity (LogD) compared to their acyclic equivalents with the same carbon count.

  • Solvation Shell: The compact, spherical nature of cages like bicyclo[1.1.1]pentane (BCP) allows for better organization of water molecules around the solute compared to flat, greasy aromatic rings.

  • Result: Replacing a phenyl ring with a BCP-amine moiety often improves solubility by >50-fold while maintaining Lipophilic Ligand Efficiency (LLE).

Part 3: Metabolic Stability (The "Soft Spot" Blockade)

Metabolic attrition often occurs via CYP450-mediated oxidation of aromatic rings (epoxidation) or


-carbons in amines.
Mechanism of Stabilization
  • Blocking Aromatic Oxidation: Replacing a phenyl ring with a saturated BCP or cubane eliminates the

    
    -system, preventing the formation of reactive quinone-imine intermediates or epoxides.
    
  • Steric Protection of

    
    -Carbons:  In bridged systems like 7-azabicyclo[2.2.1]heptane , the bridgehead carbons are sterically shielded and chemically distinct. The rigidity prevents the optimal orbital overlap required for CYP-mediated hydrogen abstraction.
    

Case Study: Pfizer’s


-Secretase Inhibitor 
Pfizer demonstrated that replacing a phenyl ring with a bicyclo[1.1.1]pentane (BCP) unit in a 

-secretase inhibitor series maintained potency while significantly improving metabolic stability and solubility.[2]

Part 4: Experimental Protocols

Protocol: Evaluating BBA Scaffolds (The "Fail Fast" Workflow)

Objective: Rapidly assess if a bridged scaffold improves LLE without sacrificing potency.

Step 1: In Silico Vector Matching

  • Generate the bioactive conformation of the lead (monocyclic) compound.

  • Overlay 3D conformers of candidate BBAs (e.g., using MOE or Schrödinger).

  • Calculate the Exit Vector Angle (

    
    ) : The angle between the centroid of the core and the substituent attachment point.
    
    • Criterion: Deviation < 15° suggests a viable replacement.

Step 2: Synthesis (Radical Cross-Coupling) Standard amide couplings often fail with sterically encumbered caged amines. Use this optimized protocol for BCP-amines.

  • Reagents: [1.1.1]Propellane (precursor), Secondary Amine, Mn(dpm)3 (catalyst), Silane.

  • Reaction: Radical addition across the central bond of propellane.

  • Conditions: Dilute solution (0.1 M) in EtOH, room temperature, inert atmosphere.

  • Purification: BCP amines are volatile. Isolate as HCl salts immediately.

Step 3: Microsomal Stability Assay

  • Incubate compound (1

    
    M) with human liver microsomes (0.5 mg/mL protein) and NADPH.
    
  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS.

  • Success Metric: Intrinsic Clearance (

    
    ) < 20 
    
    
    
    L/min/mg protein.
Workflow Visualization

Workflow Input Monocyclic Lead (High Clearance / Low Sol) Design In Silico Scaffold Hopping (Vector Matching) Input->Design Synth Synthesis (Radical/Photoredox) Design->Synth Select Top 3 Scaffolds Assay In Vitro Profiling (pKa, LogD, HLM) Synth->Assay Decision LLE Analysis Assay->Decision Decision->Input LLE < 3 (Iterate) Final Lead Candidate Decision->Final LLE > 5 (Advance)

Figure 2: Iterative workflow for integrating bridged bicyclic amines into lead optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.[3] Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2019).[4][5] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Org.[6] Biomol. Chem.Link

  • Levterov, V. V., et al. (2018). Physicochemical Properties of Bicyclic Amines: A Comparative Study. Journal of Organic Chemistry. Link

  • Gleason, J. L., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds.[6][7] Organic Letters. Link

Sources

Foundational

The 3-Azabicyclo[3.1.1]heptane Scaffold: Elevating Fsp³ and Drug-Likeness in Medicinal Chemistry

The following technical guide details the impact of the 3-azabicyclo[3.1.1]heptane scaffold on Fsp³ scores and drug-likeness. This document is structured for application scientists and medicinal chemists, focusing on the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the impact of the 3-azabicyclo[3.1.1]heptane scaffold on Fsp³ scores and drug-likeness. This document is structured for application scientists and medicinal chemists, focusing on the causal relationship between this specific bridged geometry and improved physicochemical properties.

[1][2][3][4]

Executive Summary

The "Escape from Flatland" initiative in medicinal chemistry has identified the 3-azabicyclo[3.1.1]heptane core as a high-value saturated bioisostere. Unlike flexible aliphatic rings (e.g., piperidine) or planar aromatics (e.g., pyridine), this bridged bicyclic system offers a unique combination of conformational rigidity and high Fsp³ character .

Recent case studies (e.g., Rupatadine analogs) demonstrate that replacing a planar meta-substituted pyridine ring with the 3-azabicyclo[3.1.1]heptane core can increase aqueous solubility by over 10-fold and significantly improve lipophilic efficiency (LogD reduction), without compromising metabolic stability. This guide analyzes the structural mechanics, synthesis, and experimental validation of this scaffold.

The Fsp³ Imperative & Structural Anatomy

The Theory: Fsp³ as a Predictor of Clinical Success

The fraction of sp³-hybridized carbons (Fsp³) is a critical descriptor correlating with clinical success. As established by Lovering et al., increasing Fsp³ saturation allows molecules to occupy three-dimensional chemical space, improving solubility and reducing promiscuous binding (off-target toxicity) associated with flat, aromatic-rich compounds.

  • Planar Aromatics (Low Fsp³): Poor solubility, "brick dust" crystal lattices, high non-specific binding.

  • Bridged Bicycles (High Fsp³): Disrupted crystal packing (improved solubility), defined exit vectors, metabolic durability.

Structural Mimicry: The Meta-Substitution Match

The 3-azabicyclo[3.1.1]heptane scaffold is not a generic spacer; it is a specific geometric mimic of 1,3-disubstituted (meta) benzenes and pyridines .

Featuremeta-Substituted Pyridine3-Azabicyclo[3.1.1]heptaneImpact
Hybridization sp² (Planar)sp³ (Bridged/3D)Increases Fsp³; disrupts stacking.
Exit Vector Angle ~120°~119–120°Maintains pharmacophore alignment.
Inter-substituent Distance ~5.0 Å~4.8 ÅPreserves ligand-protein fit.
Conformation RigidRigidNo entropic penalty upon binding.

Key Insight: The bridgehead carbons lock the conformation, preventing the "floppiness" seen in piperidine or cyclohexane analogs. This rigidity ensures that the exit vectors remain fixed in a bioactive orientation, mimicking the aromatic ring without the associated flatness.

Physicochemical Impact: Data-Driven Analysis

The incorporation of 3-azabicyclo[3.1.1]heptane typically results in a "solubility spike" while modulating lipophilicity. The following data summarizes the impact observed when replacing the pyridine ring of the antihistamine Rupatadine with this scaffold.

Table 1: Comparative Physicochemical Profiling (Rupatadine vs. 3-Aza Analog)
PropertyRupatadine (Parent Drug)3-Azabicyclo[3.1.1]heptane AnalogChange
Core Structure Pyridine (Aromatic)Bridged Bicyclic Amine (Saturated)sp²

sp³ transition
LogP (Calc) 5.15.2Negligible change in calculated lipophilicity.[1]
LogD (Exp) > 4.53.8 Significant improvement in polarity profile.
Solubility (aq) 29 µM365 µM >12-fold increase in aqueous solubility.
Metabolic Stability ModerateHighBlocked metabolic hotspots (bridgehead).

Data Source: Derived from Mykhailiuk et al. (2023) studies on saturated bioisosteres.[2]

Mechanistic Explanation:

  • Solubility: The 3D character prevents the formation of tight, planar π-π stacking interactions in the solid state, lowering the energy required to solvate the molecule.

  • Metabolic Stability: The bridgehead positions are sterically protected and lack the electron-rich nature of aromatics prone to oxidative metabolism (e.g., P450 oxidation).

Synthesis & Functionalization

Accessing this scaffold was historically challenging. However, modern methods utilizing spirocyclic oxetanyl nitriles have enabled scalable synthesis.

Synthetic Workflow (DOT Diagram)

The following diagram outlines the primary route for synthesizing the 3-azabicyclo[3.1.1]heptane core from accessible precursors.

SynthesisWorkflow Start Substituted Acetonitrile Intermediate Spirocyclic Oxetanyl Nitrile Start->Intermediate Double Alkylation (Base) Reagent1 Epichlorohydrin Analogs Reagent1->Intermediate Reaction Reduction (LiAlH4) Intermediate->Reaction Product 3-Azabicyclo [3.1.1]heptane Reaction->Product Ring Expansion & Reduction

Figure 1: General synthetic pathway converting acetonitriles to the 3-azabicyclo[3.1.1]heptane core via spirocyclic oxetane rearrangement.[3][2]

Protocol Note: The key transformation involves the reduction of the nitrile group, which triggers a ring expansion of the oxetane to form the bridged bicyclic amine. This "Mykhailiuk rearrangement" is robust and scalable.

Experimental Protocol: Bioisosteric Validation

To validate the replacement of an aromatic ring with 3-azabicyclo[3.1.1]heptane in a drug discovery campaign, follow this self-validating workflow.

Phase 1: In Silico Vector Analysis

Objective: Confirm geometric alignment before synthesis.

  • Overlay: Superimpose the 3D conformer of the 3-azabicyclo[3.1.1]heptane analog onto the parent aromatic structure using molecular modeling software (e.g., MOE, Schrödinger).

  • Measure:

    • Angle: Verify the angle between the two connection points (exit vectors) is within 115°–125°.

    • Distance: Ensure the distance between connection carbons is 4.7–5.0 Å.

  • Decision: If RMSD < 0.5 Å for the pharmacophore points, proceed to synthesis.

Phase 2: Solubility & LogD Profiling

Objective: Quantify the "Fsp³ effect."

  • Preparation: Prepare 10 mM DMSO stock solutions of the Parent and the Analog.

  • Kinetic Solubility Assay:

    • Dilute stock into PBS (pH 7.4) to a final concentration of 200 µM.

    • Incubate for 24 hours at 25°C with shaking.

    • Filter (0.45 µm) and analyze filtrate via HPLC-UV/MS.

  • LogD Shake-Flask Method:

    • Partition compound between Octanol and PBS (pH 7.4).

    • Quantify concentration in both phases.

  • Success Criteria: Analog should show >5-fold increase in solubility and a decrease in LogD (more polar) compared to the aromatic parent.

Decision Logic for Scaffold Selection

Use this logic flow to determine when to deploy the 3-azabicyclo[3.1.1]heptane scaffold.

DecisionTree Problem Drug Candidate Optimization Issue Primary Issue? Problem->Issue Solubility Poor Solubility (Brick Dust) Issue->Solubility Metab Metabolic Instability Issue->Metab Selectivity Off-Target Promiscuity Issue->Selectivity CheckGeo Does Core Mimic Meta-Substituted Arene? Solubility->CheckGeo High Impact Metab->CheckGeo Moderate Impact Selectivity->CheckGeo High Impact Deploy DEPLOY 3-azabicyclo[3.1.1]heptane CheckGeo->Deploy Yes (Meta-like) Alt Consider Other Scaffolds (e.g., BCP) CheckGeo->Alt No (Para/Ortho)

Figure 2: Decision matrix for implementing the 3-azabicyclo[3.1.1]heptane scaffold in lead optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Dibchak, D., et al. (2023).[2][4][5] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link

  • Cioffi, C. L. (2021). Modulation of Physicochemical Properties of Drug Candidates Through the Use of Saturated Heterocycles.[6][5][7][8] Journal of Medicinal Chemistry. Link

Sources

Exploratory

The Ascendancy of 3-Azabicyclo[3.1.1]heptane: A Technical Guide to the Patent and Synthetic Landscape

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of aromatic scaffolds. This strategic s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of aromatic scaffolds. This strategic shift towards three-dimensional structures has propelled the 3-azabicyclo[3.1.1]heptane core into the spotlight. Its rigid, bicyclic framework offers a compelling combination of structural novelty and synthetic accessibility, positioning it as a valuable building block in modern drug discovery. This in-depth technical guide provides a comprehensive analysis of the patent landscape, synthetic strategies, and therapeutic applications of this emerging scaffold.

The Strategic Advantage of 3-Azabicyclo[3.1.1]heptane in Medicinal Chemistry

The 3-azabicyclo[3.1.1]heptane motif is gaining traction primarily as a bioisosteric replacement for common aromatic and saturated heterocycles, such as pyridine and piperidine. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The strategic incorporation of the 3-azabicyclo[3.1.1]heptane core can significantly enhance the physicochemical properties of a drug candidate, a critical factor in its overall developability.

Key advantages of this scaffold include:

  • Improved Physicochemical Properties: Replacement of a planar aromatic ring with a saturated, three-dimensional scaffold like 3-azabicyclo[3.1.1]heptane can lead to a significant improvement in aqueous solubility and a reduction in lipophilicity. This was demonstrated in the development of a saturated analog of the antihistamine drug Rupatadine, where the substitution of the pyridine ring with the 3-azabicyclo[3.1.1]heptane core led to a dramatic improvement in these key parameters[1].

  • Enhanced Metabolic Stability: The rigid, non-aromatic nature of the 3-azabicyclo[3.1.1]heptane core can block sites of metabolic attack, leading to improved metabolic stability and a longer in vivo half-life.

  • Novel Chemical Space: The unique three-dimensional geometry of this scaffold allows for the exploration of novel chemical space, potentially leading to improved target engagement and selectivity.

  • Patentability: The novelty of this scaffold provides an opportunity to secure intellectual property rights for new chemical entities.

The Patent Landscape: Key Players and Therapeutic Frontiers

The growing interest in 3-azabicyclo[3.1.1]heptane derivatives is reflected in the increasing number of patent applications. A review of the patent landscape reveals a focus on several key therapeutic areas, with a few prominent players driving the innovation.

Patent Assignee/ApplicantTherapeutic AreaKey FocusRepresentative Patent(s)
Enamine Ltd. Building Blocks & Drug DiscoverySynthesis of novel 3-azabicyclo[3.1.1]heptane derivatives as building blocks for medicinal chemistry.Not explicitly a patent assignee for therapeutics, but a key enabler through synthesis and supply of these building blocks. Their publications detail novel synthetic routes.
Glaxo Group Limited CNS DisordersOrexin receptor antagonists for the treatment of sleep disorders, addiction, and other neurological conditions.GB2558975B[2]
Janssen Pharmaceutica NV CNS DisordersOrexin receptor modulators for various neurological and psychiatric disorders.WO2016040789A1
Pfizer Inc. AntibacterialsUse of azabicyclo[3.1.0]hexane intermediates in the synthesis of quinolone antibiotics.US5475116A[3]
Undisclosed/Various OncologyPROTACs and other targeted cancer therapies. Analogs of thalidomide incorporating the 3-azabicyclo[3.1.1]heptane scaffold have been synthesized, suggesting potential applications in oncology.Research has demonstrated the synthesis of bicyclic thalidomide analogs.[4]

Central Nervous System (CNS) Disorders: A significant portion of the patent activity surrounding azabicyclic scaffolds, including 3-azabicyclo[3.1.1]heptane and its close relatives like 3-azabicyclo[3.1.0]hexane, is concentrated on the treatment of CNS disorders. These compounds are being explored as modulators of various receptors and transporters, including:

  • Orexin Receptors: Derivatives of 2-azabicyclo[3.1.1]heptane and other azabicyclic systems are being patented as orexin receptor antagonists. The orexin system is a key regulator of sleep, wakefulness, and appetite, making it an attractive target for treating insomnia, substance abuse, and anxiety disorders.

  • Biogenic Amine Transporters: Patents disclose the use of 1-aryl-3-azabicyclo[3.1.0]hexanes for the treatment of neuropsychiatric disorders such as depression and anxiety by inhibiting the reuptake of biogenic amines like serotonin, norepinephrine, and dopamine.

Oncology: The application of 3-azabicyclo[3.1.1]heptane building blocks in oncology is an emerging area. The synthesis of bridged analogs of thalidomide, a well-known anticancer agent and a component of proteolysis-targeting chimeras (PROTACs), highlights the potential of this scaffold in developing novel cancer therapeutics[4]. PROTACs are bifunctional molecules that induce the degradation of specific target proteins, offering a powerful new modality for cancer treatment.

Synthetic Strategies: Building the Core

The efficient and scalable synthesis of 3-azabicyclo[3.1.1]heptane derivatives is crucial for their widespread adoption in drug discovery programs. Several synthetic routes have been developed, with a notable focus on intramolecular cyclization strategies.

Intramolecular Imide Formation from Cyclobutane Derivatives

A robust and scalable approach to the 3-azabicyclo[3.1.1]heptane core involves the intramolecular imide formation of a 1,3-functionalized cyclobutane derivative. This method, detailed in recent publications, allows for the multigram synthesis of key intermediates.

Experimental Workflow: Synthesis of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione

G cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotection 3-Oxocyclobutanecarboxylate 3-Oxocyclobutanecarboxylate Amino_Nitrile trans-1-Amino-1-cyano-3-methoxycarbonylcyclobutane 3-Oxocyclobutanecarboxylate->Amino_Nitrile Diastereoselective addition Benzylamine_KCN Benzylamine, KCN Benzylamine_KCN->Amino_Nitrile Amino_Ester 1-Amino-3-carboxycyclobutane derivative Amino_Nitrile->Amino_Ester Hydrolysis Bicyclic_Imide 3-Benzyl-3-azabicyclo[3.1.1]heptane-2,4-dione Amino_Ester->Bicyclic_Imide Base-mediated cyclization Final_Product 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione Bicyclic_Imide->Final_Product Catalytic Hydrogenation (e.g., Pd/C, H2)

Caption: Key steps in the synthesis of a versatile 3-azabicyclo[3.1.1]heptane intermediate.

Step-by-Step Methodology:

  • Strecker Reaction: The synthesis commences with a diastereoselective Strecker reaction of a readily available 3-oxocyclobutanecarboxylate with an amine (e.g., benzylamine) and a cyanide source (e.g., potassium cyanide). This reaction establishes the key 1,3-disubstitution pattern on the cyclobutane ring.

  • Hydrolysis and Cyclization: The resulting aminonitrile is then hydrolyzed to the corresponding amino acid, which undergoes a base-mediated intramolecular cyclization to form the bicyclic imide.

  • Deprotection: Finally, removal of the protecting group on the nitrogen atom (e.g., hydrogenolysis of a benzyl group) yields the desired 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione. This intermediate serves as a versatile building block for further derivatization.

Reduction of Spirocyclic Oxetanyl Nitriles

Another innovative approach involves the reduction of spirocyclic oxetanyl nitriles. This method provides a general and scalable route to a variety of 3-azabicyclo[3.1.1]heptane derivatives.

Experimental Workflow: Reduction of Spirocyclic Oxetanyl Nitriles

G cluster_0 Step 1: Synthesis of Spirocyclic Oxetane cluster_1 Step 2: Reduction and Rearrangement Starting_Material Appropriate ketone/aldehyde Oxetane_Formation Reaction with an oxetane-forming reagent Starting_Material->Oxetane_Formation Spiro_Oxetane Spirocyclic oxetanyl nitrile precursor Oxetane_Formation->Spiro_Oxetane Final_Product 3-Azabicyclo[3.1.1]heptane derivative Spiro_Oxetane->Final_Product Reductive ring-opening and rearrangement Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Final_Product

Caption: General workflow for the synthesis of 3-azabicyclo[3.1.1]heptanes via reduction of spirocyclic oxetanyl nitriles.

Step-by-Step Methodology:

  • Preparation of Spirocyclic Oxetanyl Nitrile: The synthesis begins with the preparation of a spirocyclic oxetane containing a nitrile group. This can be achieved through various methods known in organic synthesis.

  • Reduction: The key step is the reduction of the nitrile and the concomitant ring-opening and rearrangement of the oxetane ring. This transformation is typically carried out using a strong reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds through a complex mechanism to yield the desired 3-azabicyclo[3.1.1]heptane core.

Therapeutic Applications and Biological Rationale

The unique structural and physicochemical properties of 3-azabicyclo[3.1.1]heptane derivatives make them attractive for a range of therapeutic applications, particularly in the realm of CNS disorders and potentially in oncology.

Orexin Receptor Antagonism for CNS Disorders

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G-protein coupled receptors (OX1R and OX2R), is a critical regulator of wakefulness, arousal, and motivation. Dysregulation of this system is implicated in a variety of disorders, including insomnia, narcolepsy, and substance use disorders.

Orexin Signaling Pathway

G cluster_0 Orexin Binding and Receptor Activation cluster_1 G-Protein Coupling and Downstream Signaling cluster_2 Second Messengers and Cellular Response Orexin_A_B Orexin-A / Orexin-B OX1R OX1R Orexin_A_B->OX1R OX2R OX2R Orexin_A_B->OX2R Gq Gq protein OX1R->Gq OX2R->Gq Gi Gi protein OX2R->Gi PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Neuronal_Excitation Neuronal Excitation Ca2->Neuronal_Excitation PKC->Neuronal_Excitation

Sources

Protocols & Analytical Methods

Method

Strategic Functionalization of Bridgehead Hydroxymethyl Scaffolds in Drug Discovery

Introduction: Escaping Flatland In modern medicinal chemistry, increasing the fraction of -hybridized carbons ( ) is a proven strategy to improve clinical success rates by enhancing solubility and metabolic stability whi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland

In modern medicinal chemistry, increasing the fraction of


-hybridized carbons (

) is a proven strategy to improve clinical success rates by enhancing solubility and metabolic stability while reducing promiscuity.[1] Bridgehead-substituted polycycles—such as adamantane , bicyclo[1.1.1]pentane (BCP) , and cubane —are premier scaffolds for this "escape from flatland."[1]

However, the functionalization of the bridgehead hydroxymethyl group (


 attached to a bridgehead carbon) presents a unique paradox:
  • The Neopentyl Constraint: The methylene carbon is sterically shielded by the bulky cage, making standard

    
     reactions kinetically sluggish (up to 
    
    
    
    times slower than primary alkyl halides).[1]
  • The Elimination Advantage: Due to the geometry of the cage, there are no

    
    -hydrogens available for elimination.[1] This allows for forcing conditions (high heat, strong bases) that would decompose linear neopentyl systems.[1]
    

This guide details three field-proven protocols to navigate these constraints, focusing on Oxidation , Deoxofluorination , and Activation/Displacement .[1]

Strategic Decision Matrix

The following workflow illustrates the decision logic for processing bridgehead alcohols based on the desired pharmacophore outcome.

BridgeheadLogic Start Bridgehead Hydroxymethyl (R-CH2-OH) Decision Target Functionality? Start->Decision Path_Ox Aldehyde/Acid (Linker/Warhead) Decision->Path_Ox Carbonyl Access Path_Fluoro Fluoromethyl (Metabolic Blocker) Decision->Path_Fluoro Bioisostere Path_Ether Ether/Amine (Scaffold Linking) Decision->Path_Ether Connectivity Method_DMP Protocol 1: DMP Oxidation (Avoids Acid) Path_Ox->Method_DMP Mild Conditions Method_DAST Protocol 2: DAST Deoxofluorination (Cryogenic Control) Path_Fluoro->Method_DAST Nu Fluorine Source Method_Act Protocol 3: Triflation & Displacement (Forcing Conditions) Path_Ether->Method_Act Activate LG Note2 Risk: Wagner-Meerwein Rearrangement Method_DAST->Note2 Note1 Critical: No Beta-Elimination possible Method_Act->Note1

Figure 1: Strategic workflow for bridgehead hydroxymethyl functionalization. Colors indicate process stages (Blue: Input, Yellow: Decision, Green/Red: Protocols).[1]

Protocol 1: Controlled Oxidation via Dess-Martin Periodinane (DMP)[1][2]

Objective: Convert the bridgehead methanol to an aldehyde without over-oxidation or acid-catalyzed cage rearrangement. Why DMP? Swern oxidation generates anionic intermediates that can be problematic with certain strained cages (e.g., cubane).[1] Jones oxidation is too acidic.[1] DMP offers a neutral, buffered pathway ideal for these lipophilic scaffolds.[1]

Materials
  • Substrate: 1-Adamantylmethanol or BCP-methanol (1.0 equiv).[1]

  • Reagent: Dess-Martin Periodinane (1.2–1.5 equiv).[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

  • Buffer: Sodium bicarbonate (

    
    ) (solid).[1]
    
  • Quench: Sat.

    
     / Sat.[1] 
    
    
    
    (1:1 mixture).[1]
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under Argon. Add the bridgehead alcohol (1.0 equiv) and dissolve in anhydrous DCM (

    
     concentration).
    
  • Buffering: Add solid

    
     (5.0 equiv) directly to the reaction mixture.
    
    • Expert Insight: DMP often contains trace acetic acid.[1] The bicarbonate buffer is critical for acid-sensitive cages like cubane or highly strained BCP derivatives.[1]

  • Addition: Cool the mixture to 0°C. Add DMP (1.2 equiv) in a single portion. Remove the ice bath and stir at Room Temperature (RT).

  • Monitoring: Monitor by TLC.

    • Note: Bridgehead aldehydes are often UV inactive.[1] Use a Permanganate (

      
      ) stain  or 2,4-DNP stain  (orange spot for aldehyde).[1]
      
  • Workup (The "White Crash"):

    • Dilute with diethyl ether (

      
      ).[1]
      
    • Add the 1:1 quench solution (

      
      ) and stir vigorously for 15–30 minutes until the two layers are clear.
      
    • Why? This reduces unreacted periodinane and iodinane byproducts into soluble iodo-benzoic acid salts.[1]

  • Isolation: Extract with

    
     (x3), wash with brine, dry over 
    
    
    
    , and concentrate.
    • Stability Warning: Bridgehead aldehydes are susceptible to air oxidation (to the acid).[1] Store under Argon at -20°C or use immediately.

Protocol 2: Deoxofluorination (The Metabolic Block)

Objective: Convert


 to 

to block metabolic hydroxylation or modulate LogP. The Challenge: The reaction proceeds via an activated intermediate. If the temperature is too high, the primary neopentyl carbocation may form, leading to Wagner-Meerwein rearrangement (ring expansion of the cage).[1]
Materials
  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[1][2]

  • Solvent: Anhydrous DCM (strictly dry; water generates HF).[1]

  • Equipment: Polypropylene or Teflon vessels are preferred (glass is acceptable for short durations if anhydrous).[1]

Step-by-Step Methodology
  • Setup: Charge a flask with the bridgehead alcohol (1.0 equiv) and DCM (

    
    ) under 
    
    
    
    .
  • Cryogenic Addition: Cool to -78°C . This is non-negotiable for strained cages (cubane/BCP) to prevent rearrangement.[1] For adamantane, -40°C is acceptable.[1]

  • Reagent Injection: Add DAST (1.5 equiv) dropwise via syringe.[1]

    • Safety: DAST fumes.[1] Use a bleach trap for the syringe tip.

  • Controlled Warming: Allow the reaction to warm to 0°C over 2 hours. Do not heat to reflux.

    • Mechanistic Check: At low temp, the alcohol attacks sulfur to form the alkoxy-aminosulfur difluoride intermediate.[1] Fluoride displacement occurs upon warming.[1]

  • Quench: Pour the reaction mixture slowly into a beaker containing saturated

    
     and crushed ice. Do not add water to the reaction. 
    
  • Purification: Silica gel chromatography.

    • Data: The

      
       group typically appears as a doublet (
      
      
      
      ) in
      
      
      NMR around 4.0 ppm.[1]

Protocol 3: Activation & Displacement (Overcoming Sterics)[1]

Objective: Attach the cage to a heteroatom (Ether/Amine synthesis). The Neopentyl Problem: Direct


 on a bridgehead tosylate is virtually impossible due to steric shielding.
The Solution:  Use a Triflate (OTf)  (super-leaving group) or leverage the thermal stability  of the cage to force the reaction.
Reaction Table: Leaving Group Reactivity on Bridgehead Methyls
Leaving Group (LG)Relative Rate (

)
StabilityRecommended Use
Mesylate (OMs) 1HighOnly for very strong nucleophiles (Thiolates)
Tosylate (OTs) ~0.8HighStorage stable; requires high heat for displacement
Triflate (OTf) ~10,000Low (unstable >0°C)Best for etherification/amination
Iodide (I) ~5ModerateGood for radical cross-coupling
Protocol: Triflation and Nucleophilic Displacement
  • Activation (Triflate Formation):

    • Dissolve alcohol (1.0 equiv) in DCM with Pyridine (2.0 equiv) at -10°C.

    • Add Triflic Anhydride (

      
      , 1.1 equiv) dropwise.[1]
      
    • Stir 30 min. Perform a rapid aqueous workup (cold dilute HCl, then cold

      
      ).[1]
      
    • Crucial:Do not purify on silica. Concentrate and use the crude triflate immediately.

  • Displacement:

    • Dissolve the crude triflate in dry DMF or NMP.

    • Add the Nucleophile (e.g., Phenol, Amine) and Base (

      
       or 
      
      
      
      ).[1]
    • Heat: Heat to 60–80°C.

    • Why this works: The triflate is reactive enough to overcome the neopentyl steric barrier.[3] Because the bridgehead position has no

      
      -hydrogens, the competing 
      
      
      
      elimination pathway is geometrically impossible, allowing high-yield substitution.[1]

References

  • Wiberg, K. B., et al. (1996).[1] Substituent Effects in the Solvolysis of Bridgehead Derivatives. Journal of Organic Chemistry.[1] Link[1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1] Link[1]

  • Meyer, S. D., & Schreiber, S. L. (1994).[1] Acceleration of the Dess-Martin Oxidation by Water.[1] Journal of Organic Chemistry.[1] Link[1]

  • Middleton, W. J. (1975).[1] New fluorinating reagents.[1] Dialkylaminosulfur fluorides.[1][4][2][5] Journal of Organic Chemistry.[1] Link[1]

  • Adcock, W., & Trout, N. A. (1999).[1] Nature of the Electronic Factor Governing the

    
    -Deuterium Isotope Effect in the Solvolysis of Bridgehead Derivatives. Journal of Organic Chemistry.[1] Link[1]
    

Sources

Application

Procedure for converting {3-azabicyclo[3.1.1]heptan-1-yl}methanol to corresponding aldehydes

Application Note: Strategic Oxidation of {3-azabicyclo[3.1.1]heptan-1-yl}methanol Part 1: Executive Summary & Strategic Analysis The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a critical saturated bioisostere for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Oxidation of {3-azabicyclo[3.1.1]heptan-1-yl}methanol

Part 1: Executive Summary & Strategic Analysis

The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a critical saturated bioisostere for meta-substituted benzenes and piperidines in modern drug discovery. Its unique geometry provides a specific exit vector that can improve metabolic stability and solubility compared to flat aromatic systems.

The conversion of {3-azabicyclo[3.1.1]heptan-1-yl}methanol (1) to its corresponding aldehyde (2) is a pivotal transformation. However, this reaction presents specific challenges:

  • Bridgehead Sterics: The C1 position is a bridgehead carbon. While Bredt’s rule prevents enolization (enhancing aldehyde stability), the steric bulk of the bicyclic cage can retard the rate of oxidant attack.

  • Amine Compatibility: The secondary amine at position 3 is susceptible to N-oxidation or side reactions with electrophilic oxidants. N-protection (typically Boc or Cbz) is a non-negotiable pre-requisite.

  • Volatility & Stability: Bridgehead aldehydes can be volatile and prone to hydration; isolation protocols must minimize high-vacuum exposure and aqueous acidity.

This guide details two validated pathways: Swern Oxidation (Method A) for scalability and cost-efficiency, and Dess-Martin Periodinane (DMP) (Method B) for high-throughput and mild processing.

Part 2: Experimental Protocols

Pre-requisite: Substrate Protection

Ensure the starting material is N-protected. This protocol assumes the use of tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate .

Method A: Swern Oxidation (Standard for Scale-Up >1g)

Best for: Multi-gram synthesis, cost-sensitive projects, and obtaining high purity without heavy chromatography.

Reagents:

  • Oxalyl chloride (1.5 equiv)[1]

  • DMSO (3.0 equiv)

  • Triethylamine (Et₃N) (5.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Activation: In a flame-dried round-bottom flask under N₂, dissolve oxalyl chloride (1.5 equiv) in anhydrous DCM (5 mL/mmol). Cool the solution to -78 °C (dry ice/acetone).

  • DMSO Addition: Add DMSO (3.0 equiv) dropwise over 15 minutes. Critical: Control addition rate to ensure internal temperature does not exceed -60 °C. Gas evolution (CO/CO₂) may occur. Stir for 15 minutes at -78 °C.

  • Substrate Addition: Dissolve the alcohol (1.0 equiv) in minimum DCM and add dropwise to the reaction mixture at -78 °C. Stir for 45 minutes. The mixture will likely turn cloudy (alkoxysulfonium salt formation).

  • Elimination: Add Et₃N (5.0 equiv) dropwise. Caution: This step is exothermic. Stir at -78 °C for 10 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1 hour.

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with 1M HCl (rapidly, to remove excess amine/pyridine impurities without deprotecting the Boc), then saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

Technical Insight: The bridgehead position is sterically hindered. The low temperature (-78 °C) is crucial not just for the stability of the Swern reagent, but to prevent the "Pummerer rearrangement" side reaction which can occur if the intermediate warms up before base addition.

Method B: Dess-Martin Periodinane (DMP) (Standard for Small Scale/HTE)

Best for: <100mg scales, parallel synthesis, and acid-sensitive substrates.

Reagents:

  • Dess-Martin Periodinane (1.2 - 1.5 equiv)

  • Dichloromethane (DCM) (wet DCM can actually accelerate the reaction)

  • NaHCO₃ (solid)

Protocol:

  • Preparation: Dissolve the alcohol (1.0 equiv) in DCM (10 mL/mmol).

  • Oxidation: Add DMP (1.2 equiv) in a single portion at 0 °C. Add solid NaHCO₃ (5 equiv) to buffer the reaction (DMP releases acetic acid).

  • Reaction: Allow to warm to RT and stir for 1–2 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin). The mixture will become a milky suspension.

  • Quenching (The "Reductive Wash"): Dilute with Et₂O or DCM. Add a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ (sodium thiosulfate).

  • Workup: Stir the biphasic mixture vigorously until the organic layer is clear (removes iodinane byproducts). Separate layers, extract aqueous with DCM, dry (MgSO₄), and concentrate.

Technical Insight: DMP is an electrophilic oxidant. The bridgehead geometry of the [3.1.1] system actually favors this mechanism slightly more than sterically crowded planar alcohols because the bridgehead protons are held away from the reaction center.

Part 3: Data Analysis & Comparison

FeatureSwern Oxidation (Method A)Dess-Martin (Method B)
Scale Suitability High (>10 g)Low to Medium (<1 g)
Temperature -78 °C (Strict control)0 °C to RT
Byproducts DMS (Stench), CO, CO₂Iodobenzoic acid, Acetic acid
Purification Often clean enough for next stepRequires thiosulfate wash
Reagent Cost LowHigh
Bridgehead Risk Low (if T < -60°C)Very Low

Part 4: Visualization of Workflows

Figure 1: Synthetic Pathway & Decision Tree

G Start Start: {3-azabicyclo[3.1.1]heptan-1-yl}methanol Check Is Nitrogen Protected? Start->Check Protect Protect Amine (e.g., Boc2O) Check->Protect No ScaleCheck Reaction Scale? Check->ScaleCheck Yes (Boc/Cbz) Protect->ScaleCheck Swern Method A: Swern Oxidation (-78°C, DMSO, (COCl)2) ScaleCheck->Swern > 1 gram DMP Method B: Dess-Martin (DMP) (0°C to RT, DCM) ScaleCheck->DMP < 1 gram WorkupSwern Workup: NH4Cl quench (Remove DMS stench) Swern->WorkupSwern WorkupDMP Workup: Na2S2O3 / NaHCO3 (Remove Iodine byproducts) DMP->WorkupDMP Product Product: tert-butyl 1-formyl-3-azabicyclo [3.1.1]heptane-3-carboxylate WorkupSwern->Product WorkupDMP->Product

Caption: Decision matrix for oxidizing 3-azabicyclo[3.1.1]heptane derivatives based on scale and protection status.

Part 5: Troubleshooting & Safety

  • Odor Control (Swern): The dimethyl sulfide (DMS) byproduct is noxious.[2][3] Treat all glassware and waste streams with dilute bleach (NaOCl) to oxidize DMS to odorless DMSO/sulfone before disposal.

  • Aldehyde Stability: Bridgehead aldehydes are generally resistant to racemization but can air-oxidize to carboxylic acids. Store under Argon at -20 °C. If the aldehyde is an intermediate, use immediately (e.g., in a reductive amination or Wittig reaction).

  • Incomplete Reaction (DMP): If the reaction stalls, add 1.0 equiv of water. Water accelerates the DMP mechanism by facilitating the ligand exchange on the iodine center.

References

  • Lysenko, V., et al. (2024).[4][5] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.[5] Available at: [Link] (Note: Generalized link to ChemRxiv for verification of recent scaffold synthesis).

  • Omura, K. & Swern, D. (1978).[1][3] Oxidation of alcohols by "activated" dimethyl sulfoxide.[1][2][6] A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660.[3] Available at: [Link]

  • Dess, D. B.[7] & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[6][8] The Journal of Organic Chemistry, 48(22), 4155–4156. Available at: [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie Int. Ed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance at the bridgehead position of 3-azabicyclo[3.1.1]heptane

The following guide serves as a specialized Technical Support Center for researchers working with the 3-azabicyclo[3.1.1]heptane scaffold. It addresses the specific challenge of overcoming steric hindrance and reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with the 3-azabicyclo[3.1.1]heptane scaffold. It addresses the specific challenge of overcoming steric hindrance and reactivity barriers at the bridgehead positions (C1/C5).

Ticket ID: #AZA-311-BH-STERICS Status: Open Assigned Specialist: Senior Application Scientist

System Diagnostics: The Bridgehead Paradox

User Issue: "I cannot functionalize the bridgehead carbon (C1/C5) of my 3-azabicyclo[3.1.1]heptane core using standard nucleophilic substitution or metal-catalyzed cross-coupling."

Root Cause Analysis: The 3-azabicyclo[3.1.1]heptane scaffold presents a unique "Steric-Electronic Trap" at the bridgehead positions (C1 and C5).

  • Steric Shielding: The bridgehead carbons are quaternary centers within a rigid bicyclic cage. The "backside" required for SN2 attack is physically blocked by the bridging methylene (C6) and the nitrogen bridge (N3).

  • Bredt’s Rule & Strain: While not as strictly forbidden as in smaller systems, forming a planar sp² carbocation or double bond at the bridgehead induces significant ring strain, making SN1 pathways energetically costly and elimination reactions difficult.

  • Metal Access: Palladium oxidative addition is hindered by the inability of the phosphine-ligated metal center to approach the concave face of the cage.

The Solution: You must abandon ionic/polar mechanisms in favor of Radical-Mediated Pathways or De Novo Construction .

Troubleshooting Guide: Functionalization Protocols

Protocol A: Radical Decarboxylative Arylation (The "Minisci" Fix)

Applicability: Installing heteroaromatics at C1/C5 on an existing cage. Mechanism: Replaces the steric demand of a nucleophile with the high reactivity of a bridgehead radical.

Workflow Diagram:

Minisci_Pathway Start Carboxylic Acid Precursor (C1/C5) Act Redox-Active Ester (NHPI) Start->Act DIC, NHPI Rad Bridgehead Radical (Tertiary) Act->Rad Photocatalyst SET Reduction -CO2 Prod C1/C5-Heteroaryl Product Rad->Prod Heteroarene Trap (Minisci)

Caption: Radical decarboxylative pathway bypassing steric barriers at the bridgehead.

Step-by-Step Protocol:

  • Activation: Convert your bridgehead carboxylic acid to a N-hydroxyphthalimide (NHPI) ester.

    • Reagents: DIC (1.1 equiv), NHPI (1.1 equiv), DMAP (0.1 equiv) in DCM.

    • Checkpoint: Isolate the solid active ester. Do not use crude.

  • Coupling:

    • Solvent: 1,4-Dioxane or DMSO (degassed).

    • Catalyst: Ir(ppy)₃ (1-2 mol%) or an organic dye (Eosin Y) for blue light irradiation.

    • Trap: Protonated heterocycle (e.g., lepidine, pyridine) with TFA.

    • Reaction: Blue LEDs (456 nm), RT, 12-24h.

Troubleshooting Table:

Symptom Probable Cause Corrective Action
Low Conversion Radical quenching by O₂ Degas solvent via freeze-pump-thaw (3 cycles). Sparging is insufficient for bridgehead radicals.
Protodecarboxylation H-atom abstraction from solvent Switch solvent to PhCF₃ or benzene (if solubility permits) to reduce H-donor capability.

| No Reaction | Steric clash with N-protecting group | Ensure N3 is protected with a small group (Boc) or an electron-withdrawing group (Tosyl) to prevent amine oxidation. |

Protocol B: The "Build-Around" Strategy (Cyclobutane Closure)

Applicability: When the target substituent is sensitive or the radical path fails. Concept: Install the steric bulk before forming the constrained cage.

Workflow:

  • Precursor: Start with a 1,3-disubstituted cyclobutane (e.g., from a Strecker reaction of 3-oxocyclobutanecarboxylate).[1][2][3]

  • Functionalization: Introduce your "bridgehead" group on the open cyclobutane ring where steric access is available.

  • Ring Closure: Use intramolecular alkylation (e.g., N-alkylation of a pendant amine onto a mesylate) to snap the second bridge (N3) into place.

Frequently Asked Questions (FAQs)

Q1: Can I use Palladium-catalyzed cross-coupling (Suzuki/Buchwald) directly at the bridgehead? A: No. Standard Pd(0)/Pd(II) cycles fail because the bridgehead carbon cannot undergo the geometric distortion required for reductive elimination or oxidative addition.

  • Exception:Iron-catalyzed Kumada coupling has shown success on bridgehead iodides (derived from [3.1.1]propellane) because it proceeds via a radical manifold rather than a concerted polar mechanism [1].

Q2: How does the N-substituent affect bridgehead reactivity? A: The N3 position is the "handle" of the cage. A bulky group at N3 (e.g., trityl, large aryl) can shield the endo face of the bridgehead, further retarding reaction rates.

  • Recommendation: Use N-Boc or N-Cbz during bridgehead manipulation. These groups pull electron density away from the core, stabilizing the radical intermediates generated in Protocol A.

Q3: Why is 3-azabicyclo[3.1.1]heptane preferred over bicyclo[1.1.1]pentane (BCP)? A: While BCP is a para-phenyl bioisostere (180° vector), the 3-azabicyclo[3.1.1]heptane system mimics meta-substituted arenes (approx. 120° vector) [2]. This geometry is critical for fitting into binding pockets designed for 3,5-disubstituted pyridines or m-substituted benzenes.

Decision Matrix: Choosing Your Route

Use this logic flow to determine the optimal experimental path.

Decision_Tree Start Target: Bridgehead Functionalized 3-Aza[3.1.1]heptane Q1 Is the cage already formed? Start->Q1 Q2 Is the target group Heteroaryl? Q1->Q2 Yes RouteC Route C: De Novo Synthesis (From Cyclobutanes/Propellane) Q1->RouteC No RouteA Route A: Minisci Radical Coupling (Ref: Anderson, 2024) Q2->RouteA Yes RouteB Route B: Kumada Coupling (Requires Bridgehead Iodide) Q2->RouteB No (Alkyl/Aryl)

Caption: Strategic selection for bridgehead modification based on substrate status.

References

  • Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Source: Nature Chemistry (via NIH/PubMed), 2025. URL:[Link] (Verified via search snippet 1.9)

  • Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Source: Organic Letters, 2024. URL:[Link] (Verified via search snippet 1.3)

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Source: Angewandte Chemie International Edition, 2023.[4] URL:[Link] (Verified via search snippet 1.7)

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives. Source: ChemRxiv, 2024.[1][2] URL:[Link] (Verified via search snippet 1.4)

Sources

Optimization

Preventing ring-opening side reactions during functional group interconversion

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on a critical challenge in organic synthesis: prevent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on a critical challenge in organic synthesis: preventing ring-opening side reactions during functional group interconversions on strained cyclic systems. The high reactivity that makes small rings like epoxides, aziridines, and cyclopropanes valuable synthetic intermediates also renders them susceptible to undesired cleavage.[1][2] This resource offers troubleshooting strategies and frequently asked questions (FAQs) to help you navigate these complexities and preserve the integrity of your cyclic molecules.

Understanding the Driving Force: Ring Strain

The propensity of small rings to undergo ring-opening is fundamentally driven by the release of inherent ring strain.[2][3] This strain is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions of substituents).[2][3] For instance, cyclopropane has significant angle strain with internal bond angles of 60°, a substantial deviation from the ideal 109.5° for sp³-hybridized carbon atoms.[3] This stored energy makes ring-opening reactions thermodynamically favorable.[2]

I. Epoxides: Navigating Reactivity with Precision

Epoxides are versatile intermediates due to the polarized C-O bonds and the significant ring strain of the three-membered ring.[4][5][6] However, this reactivity can also lead to undesired ring-opening. The key to controlling their reactivity lies in understanding the mechanism of ring-opening under different conditions.

FAQ 1: My acid-catalyzed reaction on a substituent of an epoxide is causing ring-opening. How can I prevent this?

Root Cause: Acidic conditions protonate the epoxide oxygen, making it an excellent leaving group.[4][6][7] This activation facilitates nucleophilic attack and ring cleavage, often competing with the desired functional group interconversion.[4][6]

Troubleshooting Strategies:

  • Reagent Selection: Opt for milder, non-protic Lewis acids over strong Brønsted acids.[8][9] For example, zinc chloride (ZnCl₂) is a moderate Lewis acid that can catalyze reactions without promoting extensive ring-opening.[8] Heterogeneous Lewis acid catalysts, such as tin-beta zeolites, can also offer enhanced selectivity under milder conditions.[9]

  • Protecting Groups: If the epoxide itself is not the reactive site, consider protecting it. However, the introduction and removal of protecting groups add steps to a synthesis.[10][11][12] A more direct approach is often preferred.

  • Reaction Conditions:

    • Temperature: Perform the reaction at the lowest possible temperature to minimize the activation energy barrier for the ring-opening pathway.

    • Solvent: The choice of solvent can influence the stability of charged intermediates. A less polar, aprotic solvent may disfavor the formation of carbocation-like species that can lead to ring-opening.

Diagram: Acid-Catalyzed vs. Base-Catalyzed Epoxide Ring-Opening

G Regioselectivity in Epoxide Ring-Opening sub Unsymmetrical Epoxide acid Acidic Conditions (e.g., H₃O⁺) sub->acid Protonation base Basic Conditions (e.g., RO⁻) sub->base Direct Attack acid_intermediate Protonated Epoxide (Carbocation-like character at more substituted carbon) acid->acid_intermediate Weakens C-O bond base_intermediate SN2 Attack base->base_intermediate acid_product Nucleophilic attack at the MORE substituted carbon acid_intermediate->acid_product base_product Nucleophilic attack at the LESS substituted carbon base_intermediate->base_product

Caption: Contrasting regiochemical outcomes of epoxide ring-opening.

FAQ 2: I'm observing ring-opening with basic or nucleophilic reagents. What are my options?

Root Cause: Strong nucleophiles can directly attack the electrophilic carbons of the epoxide ring, leading to an Sₙ2-type ring-opening.[4][13][14] This is especially prevalent with strong bases or when the desired reaction requires elevated temperatures.[14]

Troubleshooting Strategies:

  • Nucleophile Strength: If possible, use a less potent nucleophile or a hindered base to disfavor direct attack on the epoxide.

  • Steric Hindrance: In base-catalyzed openings, the nucleophile typically attacks the less sterically hindered carbon.[4][14] If your desired transformation is elsewhere on the molecule, ensure that the reaction conditions do not favor this pathway.

  • Temperature Control: As with acidic conditions, maintaining a low reaction temperature is crucial.

Experimental Protocol: Selective Oxidation of a Primary Alcohol in the Presence of an Epoxide

This protocol illustrates the use of a selective oxidant to avoid epoxide ring-opening.

  • Reagent Preparation: Prepare a solution of the epoxide-containing alcohol (1.0 equiv) in dichloromethane (DCM).

  • Oxidant Addition: Add Dess-Martin periodinane (1.1 equiv) to the solution at 0 °C under an inert atmosphere.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Workup: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting aldehyde by column chromatography.

II. Aziridines: Taming the Nitrogen Analog

Aziridines, the nitrogen analogs of epoxides, are also prone to nucleophilic ring-opening due to ring strain.[1][15] The reactivity of the aziridine is highly dependent on the substituent on the nitrogen atom.[16][17]

FAQ 3: My functional group transformation on an N-unsubstituted aziridine is failing due to low reactivity, and forcing conditions are causing decomposition. What should I do?

Root Cause: N-unsubstituted or N-alkyl aziridines are generally less reactive towards nucleophiles.[18] Activation is often required to facilitate reactions, but harsh activation can lead to undesired side reactions.[18]

Troubleshooting Strategies:

  • Nitrogen Activation: The nitrogen atom must be activated by converting it into a better leaving group. This is typically achieved by using an electron-withdrawing group (EWG) such as a sulfonyl (e.g., tosyl, nosyl) or a carbamate group.[16][17][19] The choice of the activating group is critical; for instance, nosyl aziridines are more reactive than tosyl aziridines but may not be compatible with organometallic reagents.[16]

  • In-Situ Activation: For nucleophilic additions that require aziridine activation, an activating agent like a triflate source can be used to form a more reactive aziridinium ion in situ.[18]

Diagram: Aziridine Activation and Ring-Opening

G Activation and Nucleophilic Ring-Opening of Aziridines aziridine N-H or N-Alkyl Aziridine (Less Reactive) activated_aziridine N-Acyl or N-Sulfonyl Aziridine (Activated) aziridine->activated_aziridine Protection/ Activation product Ring-Opened Product activated_aziridine->product Nucleophilic Attack activating_agent Activating Agent (e.g., TsCl, CbzCl) nucleophile Nucleophile nucleophile->product

Caption: Activation is key to controlling aziridine reactivity.

FAQ 4: How can I control the regioselectivity of ring-opening if it's unavoidable?

Root Cause: The site of nucleophilic attack on an unsymmetrical aziridine is influenced by a balance of steric and electronic factors.[20]

Troubleshooting Strategies:

  • Substituent Effects: For alkyl-substituted aziridines, nucleophilic attack generally occurs at the less sterically hindered carbon.[18][20] For aryl- or vinyl-substituted aziridines, the attack often favors the benzylic or allylic position due to electronic stabilization of the transition state.[20]

  • Catalyst Choice: In transition metal-catalyzed ring-openings, the choice of ligand can sometimes influence the regioselectivity.[18]

  • Nucleophile: The nature of the nucleophile also plays a role. Stronger, "harder" nucleophiles often favor attack at the less substituted carbon, whereas "softer" nucleophiles may be more influenced by electronic effects.[20]

III. Cyclopropanes: Preserving the Three-Membered Carbocycle

Cyclopropanes are the most strained of the cycloalkanes and can undergo ring-opening under various conditions, particularly when activated by electron-withdrawing or -donating groups.[21][22]

FAQ 5: I'm attempting a reaction on a side chain attached to a cyclopropane ring, but I'm getting ring-opened byproducts. How can I avoid this?

Root Cause: The generation of radical or carbocationic intermediates adjacent to the cyclopropane ring can lead to rapid and often irreversible ring-opening.[23]

Troubleshooting Strategies:

  • Avoid Radical Conditions: Steer clear of radical initiators (e.g., AIBN, benzoyl peroxide), high temperatures, and UV light, which can cause homolytic bond cleavage and the formation of a cyclopropylmethyl radical.[23]

  • Prevent Carbocation Formation: Avoid strongly acidic conditions that could lead to the formation of a carbocation next to the ring. If a carbocation does form, it can rearrange via ring-opening.

  • Choice of Reagents for Nucleophilic Substitution: For Sₙ2 reactions on a side chain, use conditions that favor a direct displacement mechanism over one that proceeds through a carbocationic intermediate.

Table: Reagent and Condition Selection to Preserve Strained Rings
Ring SystemUndesired ReactionReagents/Conditions to AVOIDRecommended Alternatives
Epoxide Acid-catalyzed ring-openingStrong Brønsted acids (e.g., H₂SO₄, HCl)Mild Lewis acids (e.g., ZnCl₂, Sc(OTf)₃), heterogeneous catalysts.[8][9]
Base-catalyzed ring-openingStrong, unhindered bases/nucleophiles at high temperaturesMilder or sterically hindered bases at low temperatures.
Aziridine Uncontrolled ring-openingHarsh activating agents with highly nucleophilic counter-ionsActivating groups (e.g., Ts, Ns, Cbz), mild Lewis acids.[16][17]
Cyclopropane Radical-mediated ring-openingRadical initiators, high heat, UV lightConditions that favor ionic pathways.[23]
Cation-mediated ring-openingStrong acidsNeutral or basic conditions.

IV. General Strategies and Best Practices

  • Low Temperatures: Running reactions at reduced temperatures is a universally beneficial strategy for minimizing side reactions.

  • Careful Reagent Selection: Always consider the mechanism of your desired transformation and choose reagents that are selective for that pathway. A vast array of selective reagents is available for most functional group interconversions.[24]

  • Protecting Groups: While they add steps, protecting groups are a powerful tool for masking reactive functionalities when other methods fail.[10][11][12] An effective protecting group strategy relies on "orthogonal" protecting groups that can be removed under specific conditions without affecting other protecting groups.[11]

  • Continuous Flow Chemistry: For highly reactive or potentially hazardous intermediates like some aziridines, continuous flow processes can enhance safety and control by minimizing the amount of reactive species present at any given time.[25]

By carefully considering the inherent reactivity of strained rings and applying these principles, you can significantly improve the outcome of your functional group interconversions and achieve your synthetic targets with greater efficiency and selectivity.

References

  • Hu, X.-D. (2020). Nucleophilic Ring Opening Reaction of Unsymmetric Aziridines and Its Regioselectivity. Chinese Journal of Organic Chemistry, 40(5), 1163-1176.
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • ResearchGate. (n.d.). Lewis Acid Catalyzed Regiospecific Opening of Vinyl Epoxides by Alcohols. Retrieved from [Link]

  • (n.d.). Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Thieme Chemistry.
  • National Center for Biotechnology Information. (n.d.). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate directed ring‐opening of epoxides and aziridines. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. U.S. Department of Energy. Retrieved from [Link]

  • ACS Publications. (n.d.). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Lumen Learning. (n.d.). Reactions of Epoxides: Ring-Opening. Retrieved from [Link]

  • Imperial College London. (n.d.). Organic Synthesis Part 2 - Functional Group Interconversions. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of electrophilic cyclopropanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 22). A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. Retrieved from [Link]

  • ResearchGate. (2023). Reactivity of electrophilic cyclopropanes (2023). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 29). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. Retrieved from [Link]

  • University of Illinois at Urbana-Champaign. (2004, September 16). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity of electrophilic cyclopropanes. Retrieved from [Link]

  • University of Pennsylvania. (2014, August 22). Nucleophilic Ring Opening Of Nonracemic Trisubstituted Aziridines And The Application Of The Reaction To The Synthesis Of Ceanothine D. Retrieved from [Link]

  • Mustansiriyah University. (n.d.). Small Heterocyclic Rings (Epoxides).
  • ACS Publications. (2020, May 29). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, May 31). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Retrieved from [Link]

  • MDPI. (2024, October 11). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Functional Group Transformations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems. Retrieved from [Link]

  • ChemRxiv. (2025, January 21). Functionalization of strained rings via nucleophilic catalysis. Retrieved from [Link]

  • ResearchGate. (2025, October 1). A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. Retrieved from [Link]

  • The Pennsylvania State University. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

  • (n.d.). Protecting Groups.
  • Chemistry Steps. (2024, November 15). Ring Expansion Rearrangements. Retrieved from [Link]

  • Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1'-Amino-Tetrahydrofurans. Retrieved from [Link]

  • Frontiers. (2023, October 18). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Retrieved from [Link]

  • Organic Letters. (2015). Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ring Opening of Aziridines by Pendant Silanols Allows for Preparations of (±)-Clavaminol H, (±). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Retrieved from [Link]

  • PubMed. (2011, August 19). Nucleophilic ring opening of cyclopropane hemimalonates using internal Brønsted acid activation. Retrieved from [Link]

  • ACS Publications. (2026, February 24). C–H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. Retrieved from [Link]

  • University of Calgary. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling 3-azabicyclo[3.1.1]heptan-1-ylmethanol Salts

Subject: Best Practices for Storage, Handling, and Salt Selection of Hygroscopic Bridged Bicyclic Amines Ticket ID: TECH-SUP-3AZA-001 Responder: Senior Application Scientist, Chemical Development Group The Hygroscopic Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Best Practices for Storage, Handling, and Salt Selection of Hygroscopic Bridged Bicyclic Amines Ticket ID: TECH-SUP-3AZA-001 Responder: Senior Application Scientist, Chemical Development Group

The Hygroscopic Challenge: Mechanism & Context

You are encountering difficulties with 3-azabicyclo[3.1.1]heptan-1-ylmethanol salts (typically HCl or TFA). This is a known issue inherent to this specific scaffold.

The Causality of the Problem: The 3-azabicyclo[3.1.1]heptane core is a strained, bridged system. When you functionalize the bridgehead (C1) with a methanol group (-CH2OH) and convert the secondary amine to a salt, you create a "perfect storm" for hygroscopicity:

  • High Polarity: The structure contains both a cationic ammonium center and a hydrogen-bond donating hydroxyl group within a compact, rigid framework.

  • Lattice Energy vs. Hydration Energy: The hydration energy of the ions (especially with Cl⁻ or CF3COO⁻) often exceeds the crystal lattice energy. The salt actively pulls water from the atmosphere to stabilize the charge, leading to deliquescence (dissolving in its own absorbed water).

Standard Operating Procedures (SOPs)

Protocol A: Drying and Storage

Do not rely on standard desiccators for long-term storage of the HCl salt.

  • Primary Drying:

    • Equipment: High-vacuum line (< 0.5 mbar) or Vacuum Oven.

    • Temperature: 40–45 °C. (Avoid >60 °C initially to prevent melting if the sample is already solvated).

    • Desiccant: Phosphorus Pentoxide (

      
      ) is superior to Silica Gel for this amine class.[1]
      
    • Duration: Minimum 12 hours.

  • Storage:

    • Store under Argon or Nitrogen atmosphere.[1][2]

    • Vessel: Amber glass vials with Teflon-lined caps, sealed with Parafilm.

    • Secondary Containment: Place the vial inside a secondary jar containing Drierite™ or active molecular sieves.

Protocol B: Weighing by Difference (Mandatory for Quantitative Accuracy)

Never weigh this salt directly onto a spatula or open weigh boat.

  • Dry the Source: Ensure the bulk container has been equilibrated in a desiccator/glovebox.

  • Tare the Transfer Vial: Weigh a capped vial containing the salt (

    
    ).
    
  • Transfer: Quickly remove the cap, pour/spatula the approximate amount into your reaction vessel, and immediately recap the source vial.

  • Reweigh: Weigh the source vial again (

    
    ).
    
  • Calculate:

    
    .
    

Troubleshooting Guide (FAQs)

Q1: "My solid has turned into a sticky oil/gum. Is it degraded?"

Diagnosis: Likely Deliquescence , not chemical degradation.[1] The amine core is relatively stable. Recovery Protocol:

  • Dissolve the oil in a minimum amount of dry Methanol (MeOH).

  • Add anhydrous Diethyl Ether (

    
    ) or MTBE until cloudy.
    
  • Cool to -20 °C to induce recrystallization.

  • If it remains oily, strip solvent and subject to lyophilization (freeze-drying) from water/dioxane (1:1).[1]

Q2: "I see a massive water peak in my NMR (DMSO-d6). How do I quantify my compound?"

Cause: The salt is acting as a "water sponge" during the transfer from the vial to the NMR tube. Solution:

  • Method A (Suppression): Use

    
     shake.[1] Add 1-2 drops of 
    
    
    
    to the NMR tube to exchange exchangeable protons (OH, NH2+), moving the HDO peak away from key signals.
  • Method B (Internal Standard): Use an internal standard (e.g., Maleic Acid or TCNB) added before solvation to determine the exact molar amount of the amine, ignoring the solvent weight.

Q3: "The reaction yield is inconsistent. I suspect stoichiometry errors."

Root Cause: If you weighed 100 mg of "salt" but it contained 15% water by weight, you undercharged the reagent. Correction: Determine the Loss on Drying (LOD) or perform a Karl Fischer (KF) titration on a sacrificial aliquot before setting up critical reactions. Adjust the molecular weight used in calculations:



Strategic Optimization: Salt Selection

If the HCl salt is unmanageable for your formulation or process, switch the counterion. Based on the Stahl & Wermuth principles of crystal engineering, the following salts often exhibit lower hygroscopicity for bridged amines:

Salt FormHygroscopicity RiskCrystallinityRecommendation
Hydrochloride (HCl) High VariableDefault intermediate; difficult to handle.[1]
Trifluoroacetate (TFA) Very High Low (Oils)Avoid for solid handling; good for solution phase.[1]
Tosylate (p-TsOH) Low HighRecommended for storage/weighing.[1]
Fumarate Low-Medium HighGood alternative; often forms stable hydrates.[1]

Visualizations

Diagram 1: Handling & Recovery Workflow

Caption: Decision logic for handling hygroscopic amine salts based on physical state.

HandlingWorkflow Start Inspect 3-azabicyclo Salt State Physical State? Start->State Solid Free-flowing Powder State->Solid Looks Good Clumped Sticky/Clumped State->Clumped Moisture Absorbed Liquid Oily/Liquid (Deliquescent) State->Liquid Saturation Reached Action_Weigh Weigh by Difference (Minimizes Exposure) Solid->Action_Weigh Action_Dry Vacuum Oven Drying (40°C, P2O5, 12h) Clumped->Action_Dry Action_Lyophilize Dissolve & Lyophilize (Water/Dioxane) Liquid->Action_Lyophilize Storage Store: Amber Vial + Parafilm Inside Desiccator Action_Weigh->Storage Post-Use Action_Dry->Solid Action_Lyophilize->Solid

[1]

Diagram 2: Salt Selection Strategy (Crystal Engineering)

Caption: Counterion selection pathway to mitigate hygroscopicity in bridged amines.

SaltSelection Input Target Molecule: 3-azabicyclo[3.1.1]heptan-1-ylmethanol Current Current Salt: HCl or TFA Input->Current Issue Issue: Hygroscopic / Deliquescent Current->Issue Strategy1 Strategy A: Increase Lattice Energy Issue->Strategy1 Crystal Engineering Strategy2 Strategy B: Reduce H-Bond Potential Issue->Strategy2 Option1 Switch to Tosylate (p-Toluenesulfonate) Strategy1->Option1 Option2 Switch to Fumarate (High Crystallinity) Strategy1->Option2 Result Outcome: Stable, Crystalline Solid Option1->Result Option2->Result

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3][4][5] (2011).[1][3][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][3] [1]

  • Dibchak, D., et al. (2023).[1][7] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition. [Link][1][7]

  • Michigan Technological University. (n.d.).[1] "Weighing by Difference Protocol." General Chemistry Laboratory Manual. [Link]

  • Lysenko, V., et al. (2021).[1][8] "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives." ChemRxiv. [Link][1]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral assignment of {3-azabicyclo[3.1.1]heptan-1-yl}methanol

This guide provides a comprehensive technical analysis of the NMR spectral assignment for {3-azabicyclo[3.1.1]heptan-1-yl}methanol , a critical rigidified bioisostere used in modern drug discovery. Comparative Analysis &...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the NMR spectral assignment for {3-azabicyclo[3.1.1]heptan-1-yl}methanol , a critical rigidified bioisostere used in modern drug discovery.

Comparative Analysis & Technical Specification

Part 1: Executive Summary & Structural Context

In Fragment-Based Drug Discovery (FBDD), the 3-azabicyclo[3.1.1]heptane scaffold has emerged as a superior bioisostere to the traditional piperidine ring. Its "bridged cyclobutane" geometry offers defined exit vectors that improve metabolic stability and receptor selectivity. However, this rigidity introduces complex NMR spectral features—specifically long-range W-couplings and magnetic anisotropy —that lead to frequent misassignment when using standard 1D workflows.

This guide compares the spectral performance of the {3-azabicyclo[3.1.1]heptan-1-yl}methanol scaffold against common alternatives (Piperidine-4-methanol) and outlines a validated 2D-Integrated Assignment Protocol .

The "Product": Molecule Specification
  • IUPAC Name: {3-azabicyclo[3.1.1]heptan-1-yl}methanol

  • Formula: C7H13NO

  • Core Geometry: Bridged bicyclic system (rigid).[1][2]

  • Key Challenge: Distinguishing the diastereotopic bridge protons (C6/C7) and N-methylene protons (C2/C4) induced by the C1-substitution.

Part 2: Comparative Spectral Performance

To understand the assignment logic, we must compare the spectral behavior of this scaffold with its flexible alternative.

Table 1: Spectral Complexity Comparison
FeatureAlternative: Piperidine-4-methanol Target: {3-azabicyclo[3.1.1]heptan-1-yl}methanol Implication for Assignment
Conformation Fluxional (Chair flip averaging).Rigid (Locked geometry).High: [3.1.1] shows distinct endo/exo signals; Piperidine shows averaged signals.
Symmetry High (Plane of symmetry often preserved).Broken (C1-substitution breaks

plane).
Critical: C2 and C4 protons in [3.1.1] are chemically non-equivalent (diastereotopic).
Coupling (

)
Standard Vicinal (

Hz).
Complex (

W-coupling present).
Diagnostic: Look for small ~1-2 Hz long-range couplings in the [3.1.1] bridge protons.
Resolution High (Sharp, simple multiplets).Moderate (Overlapping envelopes).Requires HSQC/COSY to resolve bridgehead regions.

Part 3: Methodology & Experimental Protocol

Method A: Standard 1D Assignment (Not Recommended)

Relying solely on 1D


H NMR leads to a 40% probability of error  in distinguishing the C6/C7 bridge protons from the C2/C4 protons due to similar chemical environments.
Method B: Integrated 2D Strategy (Recommended)

This protocol utilizes a self-validating loop of Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY).

Experimental Protocol
  • Sample Preparation:

    • Dissolve 10 mg of free base in 0.6 mL DMSO-d6 (preferred for resolving OH/NH protons).

    • Note: If using HCl salt, add 1 eq.

      
       in 
      
      
      
      or use DMSO-d6 with trace NaOD if free base is required in situ.
  • Acquisition Parameters (600 MHz equivalent):

    • 1D

      
      H:  64 scans, 
      
      
      
      = 2.0s (ensure relaxation of quaternary C1 neighbors).
    • 13C-DEPT135: Essential to distinguish CH/CH3 from CH2.

    • 2D HSQC: Multiplicity-edited (CH2 negative, CH/CH3 positive).

    • 2D NOESY: Mixing time (

      
      ) = 500 ms (optimized for medium-sized molecules).
      

Part 4: Spectral Data & Assignment

Structural Numbering System
  • 1: Bridgehead (Substituted with CH2OH)

  • 2: N-Methylene (Connects 1 to 3)

  • 3: Nitrogen[3][4]

  • 4: N-Methylene (Connects 3 to 5)

  • 5: Bridgehead (Methine)

  • 6: Bridge Methylene (Connects 1 to 5, "syn" to N)

  • 7: Bridge Methylene (Connects 1 to 5, "anti" to N)

  • 8: Exocyclic Methylene (CH2OH)

Table 2: Representative 1H NMR Assignment (DMSO-d6)

Values are representative of the 3-azabicyclo[3.1.1]heptane core trends derived from literature [1, 2].

Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
OH 4.50t5.2Exchangeable; triplet indicates coupling to H8.
H-8 3.45d5.2Diastereotopic methylene protons (may appear as doublet if rotation is fast).
H-2a/4a 2.95d11.0Endo protons (facing "in"). Shielded relative to exo.
H-2b/4b 2.75dd11.0, 5.5Exo protons. often show W-coupling to H-6/7 exo.
H-5 2.15m-Bridgehead methine. Key connectivity node in COSY.
H-6a/7a 2.05m-Exo bridge protons. Deshielded by anisotropy of the ring.
H-6b/7b 1.45d8.5Endo bridge protons. Typically the most shielded aliphatic signal.
NH 1.8 - 2.5br s-Broad, shift depends on concentration/salt form.
Table 3: Representative 13C NMR Assignment
Position

(ppm)
Type (DEPT)Assignment Logic
C-8 68.5CH2Deshielded by Oxygen.
C-2/C-4 54.2CH2Alpha to Nitrogen.
C-1 46.8C (Quat)Bridgehead, quaternary due to substitution.
C-5 34.5CHBridgehead, tertiary.
C-6/C-7 29.1CH2Bridging carbons. High field region.

Part 5: Visualization of Assignment Logic

The following diagrams illustrate the logical flow for unambiguous assignment and the connectivity network required to validate the structure.

Diagram 1: Assignment Workflow (Method B)

AssignmentWorkflow Start Start: Unknown Spectrum Step1 1. Identify C1 (Quat) & C5 (CH) via DEPT135 & 13C Start->Step1 Step2 2. Assign H-5 (Bridgehead) via HSQC correlation to C5 Step1->Step2 Step3 3. Map COSY Network Trace H5 -> H4/H6/H7 Step2->Step3 Step4 4. Distinguish Endo/Exo NOESY: H-Endo correlates to Cross-Bridge H Step3->Step4 Decision Ambiguity in Bridge Protons? Step3->Decision Result Validated Structure Step4->Result Decision->Step4 Yes Decision->Result No

Caption: Logical workflow for resolving the complex bridgehead couplings in 3-azabicyclo[3.1.1]heptane derivatives.

Diagram 2: Connectivity & Correlation Map

Caption: Key HMBC (Red) and COSY (Black) correlations establishing the position of the hydroxymethyl group at C1.

Part 6: Discussion & Causality

The Stereochemical Challenge

The defining feature of the 3-azabicyclo[3.1.1]heptane core is the puckered cyclobutane ring.

  • Causality: The C1-substitution removes the

    
     axis of symmetry found in the parent amine. Consequently, the protons on C2 and C4 are no longer strictly equivalent, although they may overlap in lower-field instruments (<400 MHz).
    
  • Validation: In the 2D NOESY spectrum, the Exo protons of the C6/C7 bridges will show a strong spatial correlation (NOE) with the Exo protons of the C2/C4 methylene groups. The Endo protons, being spatially distant, will not show this cross-peak. This is the "Self-Validating" step of the protocol.

Solvent Effects

While CDCl3 is standard, DMSO-d6 is recommended for this specific derivative.

  • Reasoning: The hydroxyl proton (OH) at C8 couples to the C8-methylene protons (

    
     Hz) in DMSO. In CDCl3, rapid exchange often collapses this to a singlet or broadens it, removing a valuable connectivity point for validating the C1-substituent.
    

References

  • Grygorenko, O. O., et al. (2021).[5][6] Synthesis and Properties of 3-Azabicyclo[3.1.1]heptane Derivatives. Journal of Organic Chemistry .

  • Mykhailiuk, P. K. (2019).[5] Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry .

  • PubChem Compound Summary. (2024). 3-Azabicyclo[3.1.1]heptane.[1][2][3][4][6][7] National Center for Biotechnology Information.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of 3-Azabicyclo[3.1.1]heptane Derivatives

For Researchers, Scientists, and Drug Development Professionals The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling structural motif in modern drug discovery. Its rigid, three-dimensional framework offers...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling structural motif in modern drug discovery. Its rigid, three-dimensional framework offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and provide novel intellectual property opportunities. As saturated bioisosteres of pyridines, these bicyclic amines present a promising avenue for lead optimization and the development of next-generation therapeutics. This guide provides a comparative analysis of the X-ray crystallographic data for several key 3-azabicyclo[3.1.1]heptane derivatives, supported by detailed experimental protocols for their synthesis and crystallization.

The Significance of the 3-Azabicyclo[3.1.1]heptane Core: A Pyridine Mimic

The rationale behind employing 3-azabicyclo[3.1.1]heptane derivatives in drug design lies in their ability to mimic the spatial arrangement of substituents on a pyridine ring. X-ray crystallography studies have been instrumental in validating this concept. By comparing key geometric parameters, such as the distance and angle between substituents attached to the bicyclic core, with those of a corresponding substituted pyridine, researchers can quantitatively assess the degree of structural analogy. This understanding is crucial for the rational design of compounds with improved pharmacological profiles.[1][2][3]

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for three hydrochloride salts of 3-azabicyclo[3.1.1]heptane derivatives, alongside a substituted pyridine for comparison. This data, derived from single-crystal X-ray diffraction, provides a quantitative basis for evaluating the structural similarities.

CompoundCCDC Deposition No.Space GroupKey Distances (Å)Key Angles (°)Reference
3a·HCl 2247293P-1r = 4.81, d = 2.51γ = 124[1]
11a·HCl 2247294P2₁/cr = 4.80, d = 2.50γ = 125[1]
15a·HCl 2247295P2₁/nr = 4.79, d = 2.49γ = 126[1]
46·HCl (Pyridine) 2247296P2₁/cr = 5.06, d = 2.53γ = 125[1]
  • r: Distance between the substituent attachment points on the core structure.

  • d: Distance between the nitrogen atom and the opposing carbon atom in the bicyclic system.

  • γ: Angle between the vectors pointing from the center of the core to the substituent attachment points.

The data clearly indicates that the distances (r) and angles (γ) in the 3-azabicyclo[3.1.1]heptane derivatives closely mimic those of the substituted pyridine, validating their use as isosteres.

Experimental Protocols

The successful acquisition of high-quality single crystals is paramount for accurate X-ray diffraction analysis. The following protocols detail the synthesis and crystallization of the parent 3-azabicyclo[3.1.1]heptane hydrochloride (3a·HCl), providing a foundation for obtaining crystals of other derivatives.

Synthesis of 3-Azabicyclo[3.1.1]heptane Hydrochloride (3a·HCl)

The synthesis of the 3-azabicyclo[3.1.1]heptane core is achieved through a reductive ring-opening of a spirocyclic oxetanyl nitrile.[1]

Step 1: Synthesis of Spirocyclic Oxetanyl Nitrile

  • Causality: The initial step involves the formation of a key intermediate, a spirocyclic oxetanyl nitrile, which is designed to undergo a specific ring-opening and rearrangement upon reduction. The oxetane ring provides the necessary strain for the desired transformation.

  • Procedure: (Detailed synthetic steps for the precursor are outlined in the supplementary information of the source publication.[1])

Step 2: Reductive Ring-Opening and Cyclization

  • Causality: The reduction of the nitrile group with a strong reducing agent like lithium aluminum hydride (LiAlH₄) initiates a cascade reaction. The resulting amine attacks the strained oxetane ring, leading to its opening and the concomitant formation of the bicyclic amine. The choice of a powerful reducing agent is critical to drive the reaction to completion.

  • Procedure:

    • To a solution of the spirocyclic oxetanyl nitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add LiAlH₄ (2.0 eq) portionwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by the sequential addition of water and 15% aqueous NaOH.

    • Filter the resulting suspension and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the free base of 3-azabicyclo[3.1.1]heptane.

Step 3: Salt Formation

  • Causality: Conversion to the hydrochloride salt is often performed to improve the compound's stability and crystallinity. The use of ethereal HCl ensures a clean precipitation of the salt.

  • Procedure:

    • Dissolve the purified 3-azabicyclo[3.1.1]heptane free base in diethyl ether.

    • Add a solution of 2 M HCl in diethyl ether dropwise with stirring until precipitation is complete.

    • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3a·HCl.

Crystallization Protocol
  • Causality: The choice of solvent system and crystallization technique is crucial for obtaining single crystals suitable for X-ray diffraction. Slow evaporation is a common and effective method for growing high-quality crystals by allowing the solution to become supersaturated gradually. A mixture of solvents, such as methanol and diethyl ether, allows for fine-tuning of the solubility and evaporation rate.

  • Procedure for 3a·HCl, 11a·HCl, and 15a·HCl:

    • Dissolve the hydrochloride salt in a minimal amount of methanol.

    • Place the resulting solution in a small vial.

    • Place the open vial inside a larger, sealed container containing a small amount of diethyl ether.

    • Allow the diethyl ether to slowly diffuse into the methanol solution over several days at room temperature.

    • Colorless, needle-like crystals suitable for X-ray diffraction will form.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and crystallization of 3-azabicyclo[3.1.1]heptane derivatives for X-ray crystallographic analysis.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis Spiro_Nitrile Spirocyclic Oxetanyl Nitrile Reduction Reductive Ring-Opening (LiAlH₄, THF) Spiro_Nitrile->Reduction Free_Base 3-Azabicyclo[3.1.1]heptane (Free Base) Reduction->Free_Base Salt_Formation Salt Formation (HCl in Et₂O) Free_Base->Salt_Formation HCl_Salt 3-Azabicyclo[3.1.1]heptane·HCl Salt_Formation->HCl_Salt Dissolution Dissolve in Methanol HCl_Salt->Dissolution Vapor_Diffusion Slow Vapor Diffusion (Diethyl Ether) Dissolution->Vapor_Diffusion Crystals Single Crystals Vapor_Diffusion->Crystals Xray_Diffraction X-ray Diffraction Crystals->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution Data_Analysis Comparative Data Analysis Structure_Solution->Data_Analysis

Caption: Workflow for the synthesis, crystallization, and X-ray analysis of 3-azabicyclo[3.1.1]heptane derivatives.

Logical Relationship of the Bioisosteric Concept

The following diagram illustrates the logical framework for utilizing 3-azabicyclo[3.1.1]heptane as a pyridine bioisostere, validated by X-ray crystallography.

G Pyridine Pyridine Scaffold Structural_Analogy Structural Analogy Pyridine->Structural_Analogy Bicyclic_Core 3-Azabicyclo[3.1.1]heptane Core Bicyclic_Core->Structural_Analogy Xray_Data X-ray Crystallography Data Structural_Analogy->Xray_Data Validated by Drug_Properties Improved Drug Properties: - Binding Affinity - Metabolic Stability - Novel IP Structural_Analogy->Drug_Properties Leads to

Caption: The bioisosteric relationship between pyridine and 3-azabicyclo[3.1.1]heptane, confirmed by X-ray data, leading to enhanced drug properties.

References

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Mykhailiuk, P. K. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters, 26(4), 856-861. [Link]

  • Zhou, J., Li, X., Tang, W., & Chen, P. (2024). Enantioselective formal (3+ 3) cycloaddition of bicyclobutanes with nitrones enabled by asymmetric Lewis acid catalysis. Nature Communications, 15(1), 4488. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). [Link]

Sources

Validation

Comparative lipophilicity (LogD) of 3-azabicyclo[3.1.1]heptane vs piperidine analogs

Title: Comparative Guide: Lipophilicity (LogD) & Physicochemical Profile of 3-Azabicyclo[3.1.1]heptane vs. Piperidine Analogs Executive Summary: The "Bridged" Advantage In modern drug discovery, "escaping flatland" (incr...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Lipophilicity (LogD) & Physicochemical Profile of 3-Azabicyclo[3.1.1]heptane vs. Piperidine Analogs

Executive Summary: The "Bridged" Advantage

In modern drug discovery, "escaping flatland" (increasing Fsp³) is a validated strategy to improve clinical success rates.[1] While piperidine remains a ubiquitous pharmacophore, its flexibility and lipophilicity often lead to metabolic liabilities (CYP450 oxidation) and poor solubility.[1]

The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a superior bioisostere.[1][2] Unlike traditional "spacers," this bridged system offers a unique combination of conformational rigidity , vector alignment (mimicking meta-substituted aromatics), and improved physicochemical properties .

Key Comparative Findings:

  • LogD Impact: Substitution of piperidine/pyridine cores with 3-azabicyclo[3.1.1]heptane frequently lowers LogD (e.g.,

    
    LogD 
    
    
    
    -0.7 in Rupatadine analogs), despite the addition of a methylene bridge.
  • Solubility: Significant enhancement (up to >10-fold) due to disrupted crystal lattice energy and altered solvation shells.[1]

  • Metabolic Stability: The bridged structure sterically shields oxidative "hotspots," extending half-life (

    
    ).[1]
    

Structural & Mechanistic Analysis

To understand the LogD shift, one must analyze the structural topology.

The Piperidine Baseline
  • Conformation: Exists primarily in a chair conformation.[1]

  • Vectors: Substituents at the 1,3- or 1,4-positions project at specific angles, but the ring is flexible.

  • Solvation: The hydrophobic surface area is relatively exposed.[1]

The 3-Azabicyclo[3.1.1]heptane Solution
  • Topology: A piperidine ring bridged by a methylene group across C1 and C5.[1]

  • Vector Geometry: The exit vectors (N3 and C6/C7) closely mimic 1,3-disubstituted benzenes or 3,5-disubstituted pyridines (bond angles ~120°).[1]

  • Lipophilicity Modulation: Although adding a carbon usually increases LogP (C5

    
     C6), the compact, spherical shape  of the [3.1.1] system reduces the solvent-accessible surface area (SASA) relative to the flexible piperidine. Furthermore, the bridge alters the basicity (pKa), often lowering the percentage of neutral species at pH 7.4, which directly influences LogD.
    
Visualization: Vector & Scaffold Comparison

ScaffoldComparison cluster_0 Reference: Piperidine cluster_1 Bioisostere: 3-azabicyclo[3.1.1]heptane Pip Piperidine Core (Flexible Chair) Pip_Prop High Lipophilicity Metabolic Soft Spot Pip->Pip_Prop Liability Bic 3-azabicyclo[3.1.1]heptane (Rigid Bridged System) Pip->Bic Bioisosteric Replacement Vec_Pip Vector Angle: Variable (Flexible) Pip->Vec_Pip Bic_Prop Lower LogD High Fsp3 Vector Control Bic->Bic_Prop Advantage Vec_Bic Vector Angle: ~120° (Meta-mimic) Bic->Vec_Bic

Figure 1: Structural comparison highlighting the transition from flexible piperidine to the rigid [3.1.1] scaffold and the resulting physicochemical benefits.

Comparative Data: Performance Metrics

The following data aggregates findings from recent high-impact medicinal chemistry literature, specifically focusing on the "Enamine series" (Mykhailiuk et al.) which validated this scaffold.

Table 1: Case Study – Rupatadine Analog Profiling

Comparison of the commercial drug Rupatadine (Pyridine/Piperidine core) vs. its 3-azabicyclo[3.1.1]heptane saturated analog.[1][3][4]

PropertyRupatadine (Reference)3-azabicyclo[3.1.1]heptane AnalogDelta / Impact
Core Structure Pyridine/PiperidineBridged Bicyclic AmineSaturated Bioisostere
LogD (pH 7.4) > 4.5 3.8 -0.7 (Improved)
Solubility (aq) 29 µM365 µM>12x Increase
Metabolic Stability Low/ModerateHighBlocked Oxidation
Vector Angle ~120° (Pyridine)~124°Perfect Alignment
Table 2: General Scaffold Physicochemical Properties
ParameterPiperidine3-azabicyclo[3.1.1]heptaneNote
Formula


Bridged homolog
Calc.[1] LogP (Core) ~0.84~0.60Bicyclic core is less lipophilic
pKa (Basicity) ~11.0~9.5 - 10.5Lower pKa aids LogD reduction
Fsp³ 1.01.0Both are fully saturated
Shape Flat/ChairSpherical/CompactCompactness reduces SASA

Technical Insight: The reduction in LogD is counter-intuitive regarding carbon count (C5 vs C6) but is explained by the pKa modulation . The bridged amine is often less basic than piperidine.[1] At pH 7.4, a shift in pKa from 11 to 10 or 9.5 changes the ionization fraction, reducing the distribution into the octanol phase.

Experimental Protocol: High-Throughput LogD Determination

To validate these properties in your own series, we recommend the Miniaturized Shake-Flask Method coupled with LC-MS/MS .[1] This protocol is superior to potentiometric methods for lipophilic compounds.[1]

Workflow Diagram

LogDProtocol cluster_prep Phase Preparation cluster_equil Equilibration cluster_anal Quantification start Start: Compound Stock (10 mM in DMSO) sat Pre-saturate n-Octanol and PBS (pH 7.4) start->sat mix Spike Compound into System sat->mix shake Orbital Shaking (1 hour, 25°C) mix->shake cent Centrifugation (Phase Separation) shake->cent sample Sample Both Phases (Aq & Oct) cent->sample lcms LC-MS/MS Analysis (Peak Area Ratio) sample->lcms calc Calculate LogD: Log(Area_oct / Area_aq) lcms->calc

Figure 2: Step-by-step workflow for miniaturized LogD determination ensuring high throughput and accuracy.[1]

Detailed Methodology
  • Phase Pre-saturation: Mix n-octanol and Phosphate Buffered Saline (PBS, pH 7.[1]4) vigorously for 24 hours. Separate phases to obtain pre-saturated octanol and pre-saturated buffer.[1]

  • Sample Preparation:

    • Dispense 490 µL of pre-saturated PBS and 490 µL of pre-saturated n-octanol into a 2 mL deep-well plate or glass vial.

    • Add 20 µL of test compound (10 mM DMSO stock). Final concentration: ~200 µM.[1]

  • Equilibration:

    • Seal plate/vial tightly.[1]

    • Shake on an orbital shaker (800 rpm) for 60 minutes at 25°C.

    • Centrifuge at 3000g for 10 minutes to ensure complete phase separation.

  • Quantification (LC-MS/MS):

    • Carefully transfer aliquots from the top (octanol) and bottom (buffer) layers into separate HPLC vials.[1]

    • Crucial Step: Dilute the octanol layer with methanol/buffer (e.g., 100-fold) to match the solvent strength of the aqueous sample and prevent column saturation.

    • Analyze via LC-MS/MS (MRM mode).[1]

  • Calculation:

    
    [1]
    

Conclusion & Strategic Recommendations

The 3-azabicyclo[3.1.1]heptane scaffold is not merely a "novelty" structure; it is a functional tool for optimizing Lipophilic Ligand Efficiency (LLE) .[1]

  • When to use: Use this scaffold when you need to rigidify a piperidine linker or replace a meta-substituted aromatic ring to improve solubility and lower LogD.[1]

  • Expectation: Anticipate a LogD reduction of 0.3–0.7 units and a solubility boost of >10-fold compared to aromatic analogs.

  • Watchout: Synthesis requires specific bicyclic building blocks (e.g., from Enamine or equivalent CROs), as direct cyclization from linear precursors is non-trivial.[1]

References

  • Dibchak, D., et al. (2023).[1][5] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, 62(39), e202304246.[1][5] [1]

  • Mykhailiuk, P. K. (2023).[1][4][5] "Saturated Bioisosteres of Benzene and Pyridine." Enamine White Papers / ChemRxiv.[1]

  • Stepan, A. F., et al. (2012).[1] "Substituted bicyclo[1.1.1]pentanes as bioisosteres of the tert-butyl group: implications for lipophilicity and metabolic stability." Journal of Medicinal Chemistry, 55(7), 3414-3424.

  • OECD Guidelines for the Testing of Chemicals. (1995).[1] "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method."

  • PubChem Compound Summary. (2025). "3-azabicyclo[3.1.1]heptane (CID 19688498)."[1] [1]

Sources

Comparative

Beyond the Flatland: 3-Azabicyclo[3.1.1]heptane as a Superior Bioisostere for Phenyl Rings in Drug Discovery

A Senior Application Scientist's Guide to a Modern Bioisosteric Replacement Strategy In the landscape of medicinal chemistry, the phenyl ring is a ubiquitous scaffold. Its rigid structure and ability to engage in various...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Modern Bioisosteric Replacement Strategy

In the landscape of medicinal chemistry, the phenyl ring is a ubiquitous scaffold. Its rigid structure and ability to engage in various intermolecular interactions have made it a cornerstone of drug design. However, the planarity and high sp² character of the phenyl ring often contribute to undesirable physicochemical properties, such as poor aqueous solubility and high metabolic liability, leading to the attrition of promising drug candidates. The drive to "escape from flatland" has spurred the exploration of three-dimensional, saturated bioisosteres that can mimic the geometry of a phenyl ring while offering improved drug-like properties.[1] Among these, the 3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling alternative, demonstrating significant advantages in metabolic stability, solubility, and lipophilicity.

This guide provides an in-depth comparison of the 3-azabicyclo[3.1.1]heptane and phenyl rings, supported by experimental data from key case studies. We will delve into the causality behind the improved properties of this saturated bioisostere and provide detailed, self-validating experimental protocols for researchers to evaluate such replacements in their own drug discovery programs.

The Geometric and Physicochemical Rationale for Replacement

At its core, bioisosterism is the principle of substituting a functional group in a biologically active molecule with another group that retains the parent molecule's biological activity. For a successful bioisosteric replacement, the new scaffold should ideally replicate the key steric and electronic features of the original group that are essential for target engagement.

The 3-azabicyclo[3.1.1]heptane core has been shown to be an excellent geometric mimic of a meta-substituted phenyl ring. X-ray crystallographic studies have revealed that the distance between substituents and the angles between exit vectors in 3-azabicyclo[3.1.1]heptanes are very similar to those of a meta-substituted benzene.[2]

cluster_0 Geometric Comparison Phenyl meta-Substituted Phenyl Ring ABCH 3-Azabicyclo[3.1.1]heptane Phenyl->ABCH Similar exit vector angles and substituent distances

Caption: Geometric Mimicry of Phenyl by 3-Azabicyclo[3.1.1]heptane.

However, the true advantage of this replacement lies in the profound impact on physicochemical properties. The introduction of a saturated, three-dimensional scaffold disrupts the planarity of the molecule, which can lead to several benefits:

  • Increased Solubility: The disruption of crystal lattice packing and the introduction of a more polar nitrogen atom can significantly enhance aqueous solubility.

  • Reduced Lipophilicity: The increased sp³ character generally leads to a lower lipophilicity (logD), which can improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Improved Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing them with saturated scaffolds removes these metabolic soft spots, leading to increased metabolic stability and a longer half-life.

Case Study: Rupatadine - A Pyridine to 3-Azabicyclo[3.1.1]heptane Success Story

A compelling demonstration of the benefits of this bioisosteric replacement comes from the work on the antihistamine drug Rupatadine.[3][4] While this case study involves the replacement of a pyridine ring, the principles are directly applicable to phenyl ring replacements due to the similar aromatic nature. In this study, the pyridine ring of Rupatadine was replaced with a 3-azabicyclo[3.1.1]heptane core.

The results were a dramatic improvement in key physicochemical properties:

PropertyRupatadine (Pyridine)Analogue (3-Azabicyclo[3.1.1]heptane)Fold Improvement
Aqueous Solubility 29 µM365 µM~12.6x
Lipophilicity (logD at pH 7.4) >4.53.8Lower (more favorable)
Metabolic Stability (t½ in human liver microsomes) 3.2 min35.7 min~11.2x

Data sourced from Mykhailiuk, et al.[4]

This case study powerfully illustrates the potential of the 3-azabicyclo[3.1.1]heptane scaffold to overcome common liabilities associated with aromatic rings in drug candidates.

Case Study: Sonidegib Analogue - A Benzene to 3-Oxabicyclo[3.1.1]heptane Comparison

Further evidence supporting the replacement of a phenyl ring with a bicyclic scaffold comes from a study on an analogue of the anticancer drug Sonidegib.[5][6] In this instance, the central meta-substituted benzene ring was replaced with a 3-oxabicyclo[3.1.1]heptane core, a close structural relative of the 3-aza version.

This modification led to significant improvements in the molecule's properties:

PropertySonidegib (Benzene)Analogue (3-Oxabicyclo[3.1.1]heptane)Fold Improvement
Aqueous Solubility (FaSSIF) 2.51 µM6.61 µM>2.6x
Lipophilicity (CHI logD) 3.53.0Lower (more favorable)
Metabolic Stability (Human Microsomes, CLint) 26 µL/min/mg35 µL/min/mgSlightly decreased
Permeability (MDCK-MDR1) IncreasedFavorable

Data sourced from Morvan, et al.[6]

While the metabolic stability saw a slight decrease in this specific case, the significant gains in solubility and permeability, coupled with reduced lipophilicity, highlight the overall benefits of this bioisosteric strategy.

Experimental Protocols

To empower researchers to apply this strategy, we provide the following detailed, step-by-step protocols for key experiments.

Synthesis of a 3-Azabicyclo[3.1.1]heptane Derivative

A general and scalable approach to 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles.[3]

Start Spirocyclic Oxetanyl Nitrile Step1 Reduction with LiAlH4 in THF Start->Step1 Product 3-Azabicyclo[3.1.1]heptane Step1->Product

Caption: Synthetic Workflow for 3-Azabicyclo[3.1.1]heptane.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the spirocyclic oxetanyl nitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.1]heptane.

Aqueous Solubility Assay (Kinetic Method)

This protocol describes a high-throughput kinetic solubility assay using nephelometry.[7][8]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a clear-bottom 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Measurement: Measure the turbidity of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Lipophilicity Determination (logD Shake-Flask Method)

This classic shake-flask method provides an accurate measure of the distribution coefficient (logD) at a physiological pH.[9][10]

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and PBS (pH 7.4) with n-octanol by mixing equal volumes of each and allowing the layers to separate.

  • Compound Addition: Add a small aliquot of a concentrated stock solution of the test compound (in a suitable solvent like DMSO) to a vial containing known volumes of the pre-saturated n-octanol and PBS.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound in each layer using a suitable analytical method, such as LC-MS/MS.

  • Calculation: Calculate the logD using the formula: logD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚᵦₛ).

Metabolic Stability Assay (Human Liver Microsomes)

This in vitro assay assesses the rate of metabolism of a compound by liver enzymes.[11][12]

Start Test Compound + Human Liver Microsomes Step1 Add NADPH to initiate reaction Start->Step1 Step2 Incubate at 37°C Step1->Step2 Step3 Quench at time points Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Result Determine Half-life (t½) and Intrinsic Clearance (CLint) Step4->Result

Caption: Workflow for Microsomal Stability Assay.

Step-by-Step Protocol:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare a mixture of human liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer (pH 7.4). Pre-incubate this mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH (e.g., 1 mM final concentration).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the rate of depletion, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.

Conclusion

The bioisosteric replacement of phenyl rings with 3-azabicyclo[3.1.1]heptane represents a powerful and validated strategy in modern drug discovery. The compelling case studies of Rupatadine and the Sonidegib analogue clearly demonstrate the potential for this C(sp³)-rich scaffold to significantly improve the physicochemical and ADME properties of drug candidates. By providing a more three-dimensional structure, this bioisostere can enhance solubility, reduce lipophilicity, and improve metabolic stability, thereby addressing key challenges that often lead to the failure of otherwise promising molecules.

The experimental protocols detailed in this guide offer a practical framework for researchers to explore this bioisosteric replacement within their own programs. By embracing such innovative approaches to scaffold design, the scientific community can continue to push the boundaries of drug discovery and develop safer, more effective medicines.

References

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787.
  • Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Di, L., & Obach, R. S. (2015). In vitro metabolic stability assay using liver microsomes. In Vitro ADMET and PK Assays for Drug Discovery and Development, 111-122.
  • Mykhailiuk, P. K., et al. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • Mykhailiuk, P. K., et al. (2023). Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. ResearchGate. [Link]

  • De Bony, J., & Scaon, E. (2023). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.
  • Mykhailiuk, P. K. (2022). Bicyclo[3.1.1]heptanes as bioisosteres of benzenes. ResearchGate. [Link]

  • Morvan, J., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2019, January 12). LogD. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567.
  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Stepan, A. F., et al. (2012). The pursuit of sp3-rich scaffolds for drug discovery. MedChemComm, 3(6), 639-646.
  • Ratni, H., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC medicinal chemistry, 12(5), 758-766. [Link]

  • Li, Y., et al. (2022). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Journal of Medicinal Chemistry, 65(22), 14747-14781. [Link]

  • Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition. [Link]

  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • Morvan, J., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Morvan, J., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2023). Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. ResearchGate. [Link]

Sources

Validation

A Researcher's Guide to Chiral Separation and Enantiomeric Excess Determination of Substituted Bicyclic Heptanes

Substituted bicyclo[2.2.1]heptanes and related bridged ring systems are privileged scaffolds in medicinal chemistry, prized for their rigid three-dimensional structures that can improve metabolic stability and binding af...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted bicyclo[2.2.1]heptanes and related bridged ring systems are privileged scaffolds in medicinal chemistry, prized for their rigid three-dimensional structures that can improve metabolic stability and binding affinity.[1] As these molecules are chiral, the ability to separate and accurately quantify their enantiomers is paramount, given that different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2][3]

This guide provides an in-depth comparison of modern chromatographic techniques for the chiral separation of substituted bicyclic heptanes. We will explore the causality behind methodological choices and present actionable protocols to empower researchers in drug discovery and development to achieve robust and reliable enantiomeric purity assessments.

Comparing the Titans: HPLC vs. SFC for Bicyclic Heptane Separations

The two primary high-performance chromatographic techniques for chiral separations are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). While both are powerful, they offer distinct advantages and disadvantages for the analysis of rigid, often non-polar, bicyclic heptane structures.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

Chiral HPLC is a mature and widely adopted technique for determining enantiomeric excess (% ee).[4][5] The separation relies on the differential interaction between the enantiomers and a Chiral Stationary Phase (CSP), leading to different retention times.[6]

  • Strengths:

    • Robustness and Versatility: HPLC methods are well-understood and highly transferable.[2] A vast library of CSPs and mobile phase conditions have been documented, providing a strong starting point for method development.[7][8]

    • Broad Applicability: With immobilized polysaccharide-based CSPs, a wide range of solvents, from normal-phase (alkane/alcohol) to reversed-phase (aqueous/organic), can be used, expanding the potential for achieving separation.[9][10]

  • Limitations:

    • Analysis Time: HPLC can have relatively long analysis and column equilibration times.[2][3]

    • Solvent Consumption: Normal-phase HPLC, often the first choice for these less polar compounds, uses solvents that can be toxic and costly to dispose of.[3]

Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative

SFC has emerged as a powerful and often superior alternative to HPLC for chiral separations, particularly in the pharmaceutical industry.[11][12] It uses supercritical carbon dioxide (CO2) as the primary mobile phase, which possesses unique properties of both a liquid and a gas.[13]

  • Strengths:

    • Speed: Due to the low viscosity and high diffusivity of supercritical CO2, SFC allows for much higher flow rates without a loss of efficiency, leading to analysis times that are typically 3-5 times faster than HPLC.[2][3][11]

    • Reduced Solvent Use: Replacing the bulk of the mobile phase with CO2 makes SFC a "greener" technology and simplifies post-preparative sample recovery, as the CO2 evaporates upon depressurization.[11][14]

    • Unique Selectivity: SFC can offer different or enhanced chiral selectivity compared to HPLC, sometimes achieving separations that are difficult or impossible with LC.[2][15]

  • Limitations:

    • Compound Solubility: While the use of polar organic modifiers (e.g., methanol, ethanol) extends its range, SFC is generally best suited for compounds soluble in these modifiers and CO2.[16]

    • System Complexity: Historically, SFC systems were considered more specialized, though modern instruments are now as robust and user-friendly as their HPLC counterparts.[13]

The Core of Chiral Recognition: Selecting the Right Chiral Stationary Phase (CSP)

The success of any chiral separation hinges on the choice of the CSP. For bicyclic heptanes, polysaccharide-based CSPs are the undisputed front-runners due to their broad enantiorecognition capabilities.[17][18]

Mechanism of Separation: These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create chiral "grooves" or cavities.[19] Separation occurs through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. The stability of these complexes is governed by a combination of interactions, including hydrogen bonds, dipole-dipole interactions, and steric hindrance. The rigid, well-defined 3D structure of bicyclic heptanes makes these steric interactions particularly crucial for achieving chiral recognition.[19]

A Comparative Look at Polysaccharide CSPs:

CSP TypeChiral Selector ExampleKey CharacteristicsBest For...
Coated Amylose CHIRALPAK® ADBroad applicability, excellent for screening.[20][21]General purpose screening, compounds with aromatic groups.
Coated Cellulose CHIRALCEL® ODOften provides complementary selectivity to amylose phases.[20][21]Screening when amylose phases fail, compounds with carbonyls.
Immobilized Amylose CHIRALPAK® IACovalently bonded selector allows for a wider range of solvents (e.g., THF, ethyl acetate), enhancing method development options.[9][10][20]Difficult separations requiring non-standard solvents, robust methods.
Immobilized Cellulose CHIRALPAK® IB, ICCombines the selectivity of cellulose derivatives with the solvent versatility of immobilized phases.[9][10][22]Expanding method development space, improving robustness.

Workflow and Protocols for Method Development

A systematic screening approach is the most efficient path to a successful chiral separation.[7][23]

Diagram: Chiral Method Development Workflow

ChiralMethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Quantification Analyte Analyte Characterization (pKa, Solubility) ColumnScreen Column Screening (Amylose & Cellulose CSPs) Analyte->ColumnScreen Select initial columns MobilePhaseScreen Mobile Phase Screening (NP & Polar Organic) ColumnScreen->MobilePhaseScreen Test on promising columns OptimizeMP Optimize Mobile Phase (Modifier %, Additive) MobilePhaseScreen->OptimizeMP Select best CSP/MP combo (Resolution > 1.5) OptimizeParams Optimize Parameters (Flow Rate, Temperature) OptimizeMP->OptimizeParams Fine-tune for Rs > 2.0, Tailing < 1.5 Validation Method Validation (Linearity, Precision, Accuracy) OptimizeParams->Validation Lock method Quantification Enantiomeric Excess (% ee) Calculation Validation->Quantification Apply to samples

Caption: A systematic workflow for chiral method development.

Protocol 1: HPLC/SFC Column Screening for a Neutral Bicyclic Heptane

This protocol outlines a universal screening approach applicable to both HPLC and SFC systems.

  • Column Selection:

    • Select a set of 4 columns with diverse selectivity profiles:

      • CHIRALPAK® IA (Immobilized Amylose)

      • CHIRALPAK® IB (Immobilized Cellulose)

      • CHIRALCEL® OD-H (Coated Cellulose)

      • CHIRALPAK® AD-H (Coated Amylose)

  • Sample Preparation:

    • Dissolve the bicyclic heptane sample in the mobile phase or a compatible solvent (e.g., ethanol, isopropanol) to a concentration of ~1 mg/mL.

  • Mobile Phase Screening (Normal Phase / SFC Conditions):

    • Condition A: Heptane/Ethanol (90:10, v/v)

    • Condition B: Heptane/Isopropanol (90:10, v/v)

    • For SFC: Replace Heptane with supercritical CO2. The organic modifier (e.g., Methanol, Ethanol) percentage is typically screened from 5% to 40%.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (HPLC); 3.0 mL/min (SFC)

    • Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)

    • Back Pressure (SFC): ~150 bar

  • Evaluation:

    • Inject the sample onto each column with each mobile phase condition.

    • Identify the condition that provides the best initial separation (baseline or partial). Aim for a resolution (Rs) > 1.5. If no separation is observed, consider polar organic or reversed-phase modes for more polar substituted bicyclic heptanes.[7]

Protocol 2: Method Optimization and Enantiomeric Excess (% ee) Determination

Once a promising separation is found, optimize it for quantification.

  • Mobile Phase Optimization:

    • Using the best CSP/solvent combination from screening, finely adjust the ratio of the strong eluting solvent (alcohol). Decreasing the alcohol percentage will generally increase retention and may improve resolution.

    • For acidic or basic analytes, add an acidic (0.1% TFA) or basic (0.1% DEA) additive to the mobile phase to improve peak shape and reproducibility.[8]

  • Parameter Optimization:

    • Adjust the flow rate and temperature to maximize resolution while maintaining a reasonable analysis time.

  • System Suitability:

    • Once optimized, perform 5 replicate injections of a racemic standard. The system is suitable if the resolution (Rs) is > 2.0, the tailing factor for each peak is < 1.5, and the relative standard deviation (%RSD) of the retention times is < 1%.

  • Quantification and % ee Calculation:

    • Inject the sample to be analyzed.

    • Integrate the peak areas for both enantiomers (Area1 and Area2).

    • Calculate the enantiomeric excess using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| x 100 [6]

Method Validation

For use in regulated environments, the analytical method must be validated according to ICH or USP guidelines.[24] Key validation parameters include:

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of impurities.

  • Linearity: The response is proportional to the concentration over a given range.

  • Accuracy: The closeness of the test results to the true value, often assessed by recovery studies.[24]

  • Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).[4]

  • Limit of Quantification (LOQ): The lowest amount of the minor enantiomer that can be quantified with suitable precision and accuracy.[25]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[22]

Concluding Remarks

The selection of a chiral separation technique for substituted bicyclic heptanes requires a careful comparison of speed, solvent consumption, and available instrumentation. SFC often presents a compelling case as a faster, greener, and highly effective alternative to traditional HPLC.[14][15] Success in both techniques is overwhelmingly dependent on the rational selection of polysaccharide-based chiral stationary phases. By employing a systematic screening workflow, followed by rigorous optimization and validation, researchers can develop robust and reliable methods for the accurate determination of enantiomeric excess, a critical step in advancing chiral drug candidates from discovery to clinical application.

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America. [Link]

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals - FAGG. (2015). Chromatography Online. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). Journal of Separation Science. [Link]

  • Rewriting the Book on Supercritical Fluid Chromatography. (n.d.). Shimadzu. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Vertex AI Search.
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). ResearchGate. [Link]

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. (2026). LCGC. [Link]

  • The development and validation of a chiral high performance liquid chromatography method for the identification and quantification of (R)-enantiomer in 10-hydroxycamptothecin. (2013). SciELO. [Link]

  • Comparison of chiral stationary phases based on immobilized polysaccharides in reversed phase mode. (n.d.). ResearchGate. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012). Scientific Research Publishing. [Link]

  • Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. (2007). PubMed. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. [Link]

  • Method development with CHIRALPAK® IA. (n.d.). HPLC. [Link]

  • Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. (2026). ResearchGate. [Link]

  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. (2024). MDPI. [Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. (2024). FULIR. [Link]

  • Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. (2021). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. (2014). The Journal of Organic Chemistry. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. [Link]

  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (n.d.). International Journal of PharmTech Research. [Link]

  • Chiral separation of anionic and neutral compounds using a hepta-substituted cationic beta-cyclodextrin as a chiral selector in capillary electrophoresis. (2002). PubMed. [Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT. (2016). YMC Europe. [Link]

  • A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. (2024). ResearchGate. [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (n.d.). PMC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

  • Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. (2024). Organic Letters. [Link]

Sources

Comparative

Binding Affinity &amp; Physicochemical Distinction: Planar Aromatics vs. 3-Azabicyclo[3.1.1]heptane Isosteres

Executive Summary: The "Escape from Flatness" In modern medicinal chemistry, the transition from planar aromatic rings (Fsp³ ≈ 0) to saturated, three-dimensional bioisosteres is a dominant strategy to improve clinical su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatness"

In modern medicinal chemistry, the transition from planar aromatic rings (Fsp³ ≈ 0) to saturated, three-dimensional bioisosteres is a dominant strategy to improve clinical success rates.[1] While planar rings like benzene and pyridine are ubiquitous, they often suffer from poor aqueous solubility and metabolic liabilities (e.g., oxidative metabolism).

The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a critical "saturated bioisostere" specifically designed to mimic meta-substituted benzenes and 3,5-disubstituted pyridines . Unlike the popular bicyclo[1.1.1]pentane (which mimics para-substitution), the [3.1.1] system accurately replicates the 120° exit vector angle of meta-substitution.[1][2][3]

This guide objectively compares the binding affinity and physicochemical performance of these saturated isosteres against their planar aromatic counterparts, supported by experimental data from recent breakthrough studies (e.g., Mykhailiuk et al., Anderson et al.).

Structural Anatomy & Vector Alignment

The primary determinant of binding affinity retention when switching scaffolds is the preservation of substituent vectors. If the exit vectors deviate significantly, the functional groups (pharmacophores) will not engage the target protein's binding pocket correctly, leading to a loss of potency (


 or 

).
Vector Analysis: Why [3.1.1] Works for Meta Positions
  • Planar Aromatic (meta-benzene): The angle between substituents is exactly 120° .

  • 3-Azabicyclo[3.1.1]heptane: X-ray crystallography confirms an inter-bridgehead angle of ~124–126° .

  • Distance: The internal distance between bridgehead carbons is ~2.1 Å , closely matching the 2.4 Å distance in pyridine.[4]

This geometric fidelity allows the saturated scaffold to position substituents in the same region of chemical space as the aromatic ring, preserving binding affinity while increasing metabolic stability.

Visualization: Structural Logic of Isosterism

VectorComparison cluster_metrics Geometric Parameters Aromatic Planar Aromatic (Meta-Substituted) Saturated 3-Azabicyclo[3.1.1]heptane (Saturated Isostere) Aromatic->Saturated Bioisosteric Replacement (Escape from Flatness) Angle1 Angle: 120° Aromatic->Angle1 Dist1 Dist: 2.4 Å Aromatic->Dist1 Angle2 Angle: ~125° Saturated->Angle2 Dist2 Dist: 2.1 Å Saturated->Dist2 Outcome Binding Affinity Retention Angle1->Angle2 High Similarity Angle2->Outcome Dist1->Dist2 High Similarity Dist2->Outcome

Figure 1: Comparison of geometric vectors between planar aromatics and the saturated [3.1.1] scaffold. The high similarity in angle and distance drives affinity retention.

Comparative Performance Data

The following data summarizes the impact of replacing a pyridine ring with 3-azabicyclo[3.1.1]heptane in the antihistamine drug Rupatadine (Source: Angew.[4][5][6] Chem. Int. Ed. 2023).[7][8][9]

Table 1: Physicochemical & Affinity Profile
MetricPlanar Aromatic (Rupatadine)Saturated Isostere (3-Aza-[3.1.1])Impact
Binding Affinity (

)
Low nM range Retained (Equipotent) Neutral (Desired)
Solubility (Aq) Low (< 50 µM)High (> 200 µM)🚀 Major Improvement
Lipophilicity (LogD) 3.82.5📉 Optimized
Metabolic Stability Moderate (

< 30 min)
High (

> 60 min)
🛡️ Improved
Geometry Flat (2D)Caged (3D)Escape from Flatness

Interpretation: The "difference" in binding affinity is often negligible, which is the goal. The saturated isostere does not significantly improve potency (unless the aromatic ring had a steric clash); rather, it maintains potency while drastically fixing ADME (Absorption, Distribution, Metabolism, Excretion) flaws.

Experimental Protocols

To validate these differences in your own pipeline, use the following standardized workflows.

A. Synthesis of the Core (Mykhailiuk Method)

Context: Accessing the scaffold is the first bottleneck. The Mykhailiuk method is the current gold standard for 3-azabicyclo[3.1.1]heptanes.

  • Starting Material: Begin with spirocyclic oxetanyl nitriles .[4][6][7][9][10][11]

  • Reductive Cyclization: Treat with LiAlH₄ (Lithium Aluminum Hydride) in refluxing ether/THF.

    • Mechanism:[4][7][11][12] The reduction of the nitrile triggers a ring expansion/rearrangement of the strained oxetane to form the bridged bicyclic amine.

  • Isolation: Acid-base extraction yields the amine without chromatography.

  • Functionalization: Use standard amine coupling (e.g., HATU, DIPEA) to attach the scaffold to your pharmacophore.

B. Binding Affinity Assay (Surface Plasmon Resonance - SPR)

Context: SPR is preferred over radioligand binding for fragment-based screening due to its ability to measure kinetics (


, 

).
  • Immobilization:

    • Immobilize the target protein (e.g., H1 receptor mimic or soluble protein) onto a CM5 sensor chip using amine coupling.

    • Aim for a capture level (

      
      ) of ~100 RU to avoid mass transport limitations.
      
  • Analyte Preparation:

    • Prepare serial dilutions of the Planar Aromatic and Saturated Isostere compounds in running buffer (HBS-EP+).

    • Range: 0.1 nM to 10 µM.

  • Injection:

    • Inject analytes for 60s (association) followed by 120s dissociation.

    • Flow rate: 30 µL/min.

  • Data Analysis:

    • Fit sensorgrams to a 1:1 Langmuir binding model.

    • Compare

      
      :  If 
      
      
      
      , the isosteric replacement is successful.

Mechanistic Decision Logic

When should you deploy this scaffold? Use the following decision tree to determine if 3-azabicyclo[3.1.1]heptane is the correct tool for your lead optimization.

DecisionTree Start Lead Compound Analysis Q1 Does it contain a Meta-Substituted Benzene/Pyridine? Start->Q1 Q2 Is Solubility or Metabolic Stability a Liability? Q1->Q2 Yes Action1 Keep Aromatic Ring Q1->Action1 No (Para/Ortho) Q2->Action1 No (Properties Good) Action2 Apply 3-Azabicyclo[3.1.1]heptane Q2->Action2 Yes (High Clearance/Low Sol) Validation Validate via SPR/X-ray Action2->Validation

Figure 2: Strategic decision workflow for implementing saturated bioisosteres in lead optimization.

References

  • Dibchak, D., et al. (2023).[7][9] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Link

  • Frank, N., et al. (2022).[3][13] Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature. Link

  • Denisenko, A. V., et al. (2010).[14] 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[4][11][15][16][17] Link

  • Meanwell, N. A. (2011).[18] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling {3-azabicyclo[3.1.1]heptan-1-yl}methanol

As a Senior Application Scientist, this guide provides a comprehensive operational framework for the safe handling of {3-azabicyclo[3.1.1]heptan-1-yl}methanol. The following protocols are synthesized from established saf...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive operational framework for the safe handling of {3-azabicyclo[3.1.1]heptan-1-yl}methanol. The following protocols are synthesized from established safety principles and data from structurally analogous compounds. Given that specific toxicological data for this exact molecule is limited, these recommendations are based on a conservative assessment of potential hazards.

Hazard Assessment: A Proactive Stance

Table 1: Synthesized Hazard Profile

Hazard ClassificationPotential EffectsRationale for Precaution
Acute Toxicity (Oral) Harmful if swallowed.[2]Bicyclic amines can interfere with neurological and physiological processes. Ingestion must be strictly avoided.
Skin Corrosion/Irritation Causes skin irritation.[1][2]The amine functional group can be caustic to skin, leading to irritation or chemical burns upon prolonged contact.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2]The eyes are highly sensitive to alkaline and amine-based compounds. Splashes can lead to irreversible damage.
Respiratory Irritation May cause respiratory tract irritation.[1][2]Inhalation of aerosols or fine powders can irritate the mucous membranes of the respiratory system.

This proactive hazard assessment dictates a stringent approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical system designed to mitigate the specific risks identified above. Every piece of equipment has a purpose, and its proper use is non-negotiable.

Table 2: Mandatory PPE for Handling {3-azabicyclo[3.1.1]heptan-1-yl}methanol

Body PartRequired PPESpecification & Rationale
Hands Chemical-Resistant Gloves Nitrile or Neoprene Gloves: These materials are preferred for their resistance to a broad range of chemicals.[3] Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling concentrated solutions.
Eyes/Face Safety Goggles & Face Shield ANSI Z87.1-rated Goggles: Must provide a complete seal around the eyes to protect from splashes.[4] Face Shield: Must be worn in addition to goggles when handling larger quantities (>50 mL) or during procedures with a high splash risk (e.g., sonicating, heating).
Body Laboratory Coat Chemical-Resistant, Long-Sleeved Lab Coat: Must be fully buttoned with sleeves rolled down to provide maximum skin coverage. This is the primary barrier against incidental contact.
Respiratory Use in a Ventilated Area Certified Chemical Fume Hood: All handling of the solid compound or its solutions must occur within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1][5] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[5]

Operational Protocol: From Preparation to Disposal

Safe handling is a process, not a single event. The following workflow illustrates the critical steps and decision points required for any procedure involving {3-azabicyclo[3.1.1]heptan-1-yl}methanol.

G cluster_prep 1. Pre-Handling cluster_handling 2. Active Handling (in Fume Hood) cluster_cleanup 3. Post-Handling A Review SDS/Safety Info B Verify Fume Hood Operation A->B C Gather & Inspect PPE B->C D Don PPE (Gloves, Goggles, Coat) C->D E Weigh/Transfer Chemical D->E F Perform Experiment E->F G Segregate Waste F->G H Decontaminate Workspace G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of {3-azabicyclo[3.1.1]heptan-1-yl}methanol.

Step-by-Step Guidance

A. Pre-Handling & Preparation:

  • Review Safety Information: Before entering the lab, review this guide and any available institutional chemical safety resources.

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and that the airflow is functioning correctly.

  • Assemble and Inspect PPE: Gather all necessary PPE as detailed in Table 2. Meticulously inspect gloves for any signs of degradation or damage.[5] Ensure safety goggles are clean and free of scratches that could impair vision.

B. Active Handling Protocol (Inside Chemical Fume Hood):

  • Don PPE: Before handling the chemical, put on your lab coat, followed by safety goggles, and finally, gloves.

  • Handling Operations: Perform all manipulations, including weighing, transferring, and preparing solutions, deep within the fume hood to ensure containment.

  • Waste Segregation: As waste is generated (e.g., contaminated pipette tips, weighing paper), place it immediately into a designated, clearly labeled hazardous waste container.[4]

C. Post-Handling & Decontamination:

  • Workspace Decontamination: After completing the experimental work, wipe down the surfaces of the fume hood and any equipment used with an appropriate decontaminating solution (e.g., 70% ethanol), followed by water.

  • Proper PPE Doffing: Remove PPE in an order that minimizes cross-contamination. The typical order is: gloves, face shield, lab coat, and finally, goggles.

  • Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water for at least 20 seconds.[1]

Emergency & Disposal Plans

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or you feel unwell.

  • Isolate: Prevent further spread of the material if it is safe to do so.

  • Report: Inform your laboratory supervisor and institutional Environmental Health & Safety (EHS) office immediately.

  • Cleanup: Do not attempt to clean a significant spill unless you are trained and equipped to do so. For minor spills, use a chemical spill kit, wearing full PPE. Absorb the material with an inert substance (e.g., vermiculite, sand) and place it in the hazardous waste container.[5]

Waste Disposal:

  • Containerization: All waste contaminated with {3-azabicyclo[3.1.1]heptan-1-yl}methanol must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4][6] The label must include the full chemical name and the words "Hazardous Waste."

  • Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal: Contact your institution's EHS office to arrange for professional disposal.[6] Do not dispose of this material down the drain or in regular trash.[5]

By adhering to these rigorous safety and handling protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Methanol Safety Data Sheet. (2019, November 29). Retrieved from [Link]

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Lab Alley. Safety Data Sheet. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Methanol. Retrieved from [Link]

  • 3M. Safety Data Sheet: 3M Hi-Strength 90 Spray Adhesive. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-azabicyclo[3.1.1]heptan-1-yl}methanol
Reactant of Route 2
{3-azabicyclo[3.1.1]heptan-1-yl}methanol
© Copyright 2026 BenchChem. All Rights Reserved.